Deptor-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H16Cl2FNO4 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-9-[(3-fluorophenyl)methyl]-3-hydroxy-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C24H16Cl2FNO4/c25-18-6-4-14(9-19(18)26)23-22(30)21(29)16-5-7-20-17(24(16)32-23)11-28(12-31-20)10-13-2-1-3-15(27)8-13/h1-9,30H,10-12H2 |
InChI Key |
YHKREPOFPNSZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)Cl)Cl)OCN1CC5=CC(=CC=C5)F |
Origin of Product |
United States |
Foundational & Exploratory
Deptor-IN-1: A Novel Strategy for Targeting Multiple Myeloma by Disrupting the DEPTOR-mTOR Interaction
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Deptor, an endogenous inhibitor of the mTOR kinase, is paradoxically overexpressed in multiple myeloma (MM), where it plays a crucial role in cell survival. This has identified DEPTOR as a promising therapeutic target. A new class of small molecule inhibitors, herein referred to as Deptor-IN-1, has been developed to disrupt the DEPTOR-mTOR interaction. These compounds, including the initial lead NSC126405 and its more potent analog, drug 3g, function by binding directly to DEPTOR. This prevents DEPTOR from inhibiting mTORC1 and mTORC2, leading to their activation. The subsequent hyperactivation of mTORC1 signaling, in particular, induces apoptosis and cell cycle arrest in MM cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways, experimental validation, and quantitative data supporting its therapeutic potential.
Introduction to DEPTOR and its Role in Multiple Myeloma
DEPTOR, a 48 kDa protein, is a key component of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), where it directly binds to mTOR and inhibits its kinase activity[1][2]. While DEPTOR expression is low in most cancers, it is frequently and remarkably overexpressed in a subset of multiple myeloma, particularly those with IgH translocations[1][2][3]. In these cancer cells, DEPTOR's inhibitory effect on mTORC1 relieves a negative feedback loop to the PI3K/Akt pathway, paradoxically leading to Akt activation and promoting cell survival[3]. Silencing of DEPTOR in MM cell lines has been shown to be cytotoxic, validating it as a therapeutic target[1][2].
Mechanism of Action of this compound
This compound represents a class of small molecules designed to inhibit the protein-protein interaction between DEPTOR and mTOR. The primary mechanism of action involves the direct binding of the inhibitor to the PDZ domain of DEPTOR, thereby preventing its association with mTOR[4][5]. This disruption leads to the activation of mTORC1 and mTORC2 kinase activities[1][2].
A key differentiator for some next-generation compounds like drug 3g is the subsequent induction of rapid proteasomal degradation of DEPTOR following binding, a post-translational modification that enhances the therapeutic effect[4][5].
Signaling Pathways Affected by this compound
The disruption of the DEPTOR-mTOR interaction by this compound triggers a cascade of signaling events, primarily through the activation of mTORC1. This leads to the phosphorylation of downstream substrates such as p70S6K and 4E-BP1[1][4]. The activation of mTORC1 is, in part, responsible for the cytotoxic effects observed in MM cells[1][4]. While mTORC2 is also activated, the impact of mTORC1 activation appears to be the dominant driver of the anti-myeloma activity of these inhibitors[1].
Quantitative Data on this compound Efficacy
The potency of this compound compounds has been evaluated in various multiple myeloma cell lines. The data highlights the improved efficacy of second-generation inhibitors.
| Compound | Cell Line | Assay | IC50 | Reference |
| drug 3g | 8226 | MTT | ~0.12 µmol/L | [4] |
| NSC126405 | 8226 | MTT | ~1.2 µmol/L | [4] |
Experimental Protocols
The characterization of this compound has been supported by a range of in vitro and cellular assays.
Yeast-Two-Hybrid (Y2H) Assay
-
Purpose: To identify small molecules that disrupt the interaction between DEPTOR and mTOR.
-
Methodology: Full-length constructs of DEPTOR and mTOR are co-transformed into a yeast reporter strain. The yeast is then cultured in the presence of compounds from a small molecule library. Disruption of the DEPTOR-mTOR interaction is detected by a lack of reporter gene activation.
Surface Plasmon Resonance (SPR) Assay
-
Purpose: To confirm the direct binding of this compound to DEPTOR and its ability to prevent DEPTOR-mTOR binding.
-
Methodology: Recombinant DEPTOR is immobilized on a sensor chip. Increasing concentrations of the inhibitor (e.g., NSC126405) are passed over the chip to measure direct binding. To assess the disruption of the DEPTOR-mTOR interaction, a mixture of the inhibitor and recombinant DEPTOR is passed over a chip with immobilized mTOR[1][2].
Immunoblotting
-
Purpose: To assess the activation of mTORC1 signaling and the degradation of DEPTOR.
-
Methodology: MM cells (e.g., 8226) are treated with this compound for various time points and concentrations. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against total and phosphorylated forms of mTORC1 substrates (p70S6K, 4E-BP1) and DEPTOR. An antibody against a housekeeping protein (e.g., tubulin) is used as a loading control[1][2][4].
Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effects of this compound on MM cell lines.
-
Methodology: MM cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor for a specified duration (e.g., 48 hours). MTT reagent is then added to the wells, and after incubation, the formazan crystals are dissolved. The absorbance is measured to determine the percentage of viable cells relative to an untreated control[4].
Apoptosis Assay
-
Purpose: To quantify the induction of apoptosis by this compound.
-
Methodology: MM cells are treated with the inhibitor for a set time period (e.g., 48 hours). The cells are then stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of cells in early and late apoptosis is then quantified[4].
Conclusion
This compound represents a promising and novel therapeutic strategy for the treatment of multiple myeloma. By directly targeting DEPTOR and disrupting its inhibitory interaction with mTOR, these compounds unleash the cytotoxic potential of mTORC1 hyperactivation in cancer cells that have become dependent on DEPTOR overexpression. The development of more potent analogs that also induce DEPTOR degradation further enhances the therapeutic window and efficacy. The data and experimental methodologies outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this new class of anti-myeloma agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
DEPTOR: An In-depth Technical Guide to its Function and Regulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a critical regulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central hub for cellular growth, proliferation, and metabolism. This technical guide provides a comprehensive overview of DEPTOR's function, its intricate regulatory mechanisms, and its dual role as both a tumor suppressor and an oncoprotein. The document delves into the quantitative aspects of DEPTOR's interaction with the mTOR complexes, its expression in various cancers, and its post-translational modifications. Detailed experimental protocols for studying DEPTOR are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its complex biology. This guide is intended to serve as a valuable resource for researchers and professionals involved in oncology, metabolic diseases, and drug development.
DEPTOR Protein Function
DEPTOR is a unique endogenous inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2.[1][2] Its inhibitory function is crucial for maintaining cellular homeostasis and its dysregulation is implicated in numerous pathologies, including cancer.[2]
Interaction with mTOR Complexes
DEPTOR is an integral component of both mTORC1 and mTORC2, directly interacting with the FAT (FRAP, ATM, TRRAP) domain of the mTOR kinase.[3][4] This interaction is mediated by its C-terminal PDZ domain.[5] The binding of DEPTOR to mTOR sterically hinders the access of substrates to the kinase active site, thereby inhibiting mTOR's catalytic activity.[6]
Role in Cellular Processes
By modulating mTORC1 and mTORC2 activity, DEPTOR influences a wide array of cellular processes:
-
Cell Growth and Proliferation: By inhibiting mTORC1, DEPTOR can suppress protein synthesis and cell growth.[7] However, in certain contexts, such as multiple myeloma, DEPTOR overexpression can paradoxically promote survival by inhibiting mTORC1-mediated negative feedback on the PI3K/Akt pathway.[2][3]
-
Autophagy: DEPTOR is a positive regulator of autophagy.[1][8] By inhibiting mTORC1, a key suppressor of autophagy, DEPTOR promotes the initiation of the autophagic process.[5]
-
Apoptosis: The role of DEPTOR in apoptosis is context-dependent. In multiple myeloma cells, where it is overexpressed, DEPTOR knockdown induces apoptosis.[3]
-
Metabolism: DEPTOR is involved in regulating glucose and lipid metabolism, partly through its influence on insulin signaling via the mTOR pathway.[4]
Regulation of DEPTOR
The expression and activity of DEPTOR are tightly controlled at both the transcriptional and post-translational levels, ensuring a precise modulation of mTOR signaling in response to various cellular cues.
Transcriptional Regulation
DEPTOR gene expression is sensitive to growth factor signaling. In the presence of growth factors, DEPTOR transcription is generally repressed.[4] Conversely, nutrient deprivation can lead to an increase in DEPTOR transcription.[1]
Post-Translational Regulation: Phosphorylation and Ubiquitination
The stability and function of the DEPTOR protein are primarily regulated by phosphorylation and subsequent ubiquitination. In response to growth factor stimulation, mTOR itself, along with other kinases such as S6K1 and RSK1, phosphorylates DEPTOR on multiple serine and threonine residues.[1][8] These phosphorylation events create a binding site for the E3 ubiquitin ligase complex SCF (Skp1-Cul1-F-box) containing the F-box protein β-TrCP.[5][8][9] SCFβ-TrCP then polyubiquitinates DEPTOR, targeting it for degradation by the 26S proteasome.[5][8][9] This degradation of DEPTOR relieves the inhibition on mTOR, allowing for the full activation of mTOR signaling.[9]
Quantitative Data
Inhibition of mTORC1 Kinase Activity
The inhibitory potency of DEPTOR on mTORC1 is influenced by the activation state of mTORC1.
| Condition | Substrate | IC50 of DEPTOR | Reference |
| Basal mTORC1 | 4E-BP1 | ~14 µM | [10] |
| Basal mTORC1 | S6K1 (367-404) | ~51 µM | [10] |
| Rheb-GTP activated mTORC1 | 4E-BP1 | 30-50 nM | [6] |
DEPTOR Expression in Cancer
DEPTOR expression is frequently altered in human cancers, with its role being highly context-dependent.
| Cancer Type | DEPTOR Expression Level | Role | Reference(s) |
| Most Cancers (e.g., Pancreatic, Esophageal, Colorectal, Liver) | Low | Tumor Suppressor | [3][11] |
| Multiple Myeloma | High | Oncoprotein | [2][3] |
| Cervical Cancer | High | Oncoprotein | [11] |
| Ovarian Cancer | High | Oncoprotein | [11] |
| Thyroid Carcinoma | High | Oncoprotein | [11] |
| T-cell Leukemia | High | Oncoprotein | [11] |
DEPTOR Protein Stability
The half-life of DEPTOR is significantly influenced by the SCFβ-TrCP E3 ubiquitin ligase.
| Condition | Effect on DEPTOR Half-life | Reference(s) |
| Overexpression of β-TrCP | Shortened | [1][8] |
| Knockdown/inhibition of β-TrCP | Extended | [1][8][9] |
| Mutation of β-TrCP degron site in DEPTOR | Extended | [1][8] |
| Inhibition of S6K1/RSK1 | Extended | [1][8] |
Signaling Pathways and Experimental Workflows
DEPTOR-mTOR Signaling Pathway
References
- 1. DEPTOR, an mTOR inhibitor, is a physiological substrate of SCF(βTrCP) E3 ubiquitin ligase and regulates survival and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEPTOR ubiquitination and destruction by SCFβ-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deptor Knockdown Enhances mTOR Activity and Protein Synthesis in Myocytes and Ameliorates Disuse Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEPTOR, an mTOR inhibitor, is a physiological substrate of SCFβTrCP E3 ubiquitin ligase and regulates survival and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR generates an auto-amplification loop by triggering the βTrCP- and CK1α-dependent degradation of DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prognostic and clinicopathological significance of DEPTOR expression in cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
DEPTOR: A Pivotal Regulator of Cancer Cell Survival
An In-depth Technical Guide on the Dual Role of DEPTOR in Oncology
Executive Summary
DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a critical modulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] Initially identified as an endogenous inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, DEPTOR's role in cancer is paradoxically complex; it can function as either a tumor suppressor or an oncogene depending on the specific cellular context and cancer type.[5][6] In many cancers, DEPTOR expression is downregulated, leading to hyperactivation of mTOR signaling and promoting tumorigenesis.[5][7] Conversely, in certain malignancies, most notably multiple myeloma, DEPTOR is frequently overexpressed and is essential for cell survival by relieving feedback inhibition of the PI3K/Akt pathway.[7][8] This guide provides a comprehensive technical overview of DEPTOR's function in cancer cell survival, detailing its molecular interactions, regulation, and the downstream pathways it governs. We present quantitative data on its expression and the effects of its modulation, detailed experimental protocols for its study, and visual diagrams of its signaling networks to support researchers, scientists, and drug development professionals in this evolving field.
The Dichotomous Role of DEPTOR in Cancer
DEPTOR's function in cancer is not monolithic. Its impact on cell survival is highly dependent on the genetic and signaling landscape of the tumor.
-
As a Tumor Suppressor: In most cancers, the mTOR pathway is hyperactivated, driving uncontrolled cell growth and proliferation.[8][9] DEPTOR, as a natural mTOR inhibitor, counteracts this oncogenic signaling.[5][10] Consequently, low levels of DEPTOR are often observed in various cancers, including prostate and pancreatic cancer, where its loss contributes to tumor progression.[7][11] Re-expression of DEPTOR in such cancer cells can suppress growth and induce apoptosis.[11]
-
As an Oncogene: In stark contrast, a subset of cancers, particularly multiple myeloma (MM), exhibits high levels of DEPTOR overexpression.[5][7][8] In these contexts, high DEPTOR expression is not just a biomarker but a critical driver of cell survival.[7][12] By potently inhibiting mTORC1, DEPTOR prevents the S6K1-mediated negative feedback loop that normally dampens PI3K/Akt signaling.[7][9] This results in sustained, high-level activation of the pro-survival Akt pathway, making the cancer cells "addicted" to DEPTOR overexpression.[7][9] Knockdown of DEPTOR in these MM cells triggers apoptosis, highlighting its role as a therapeutic target.[5][7]
Data Presentation: DEPTOR in Numbers
Quantitative analysis underscores the context-dependent role of DEPTOR in various malignancies. The following tables summarize key data on its expression levels and the effects of its inhibition.
Table 1: DEPTOR Expression in Human Cancers vs. Normal Tissues
| Cancer Type | Method | Finding | Patient/Sample Size | Reference |
| Colorectal Cancer | Western Blot | Significantly upregulated in tumor vs. normal mucosa | n=8 pairs | [1] |
| IHC | Elevated expression in tumor vs. normal mucosa (p < 0.01) | n=56 pairs | [1] | |
| TCGA (mRNA) | Significantly higher mRNA levels in tumor vs. normal | n=456 (tumor), n=41 (normal) | [1] | |
| Prostate Cancer | IHC | Decreased protein expression in tumor tissues | - | [7] |
| TCGA (mRNA) | Significantly decreased mRNA levels in tumor vs. normal (p < 0.001) | n=497 (tumor), n=52 (normal) | [7] | |
| IHC | Lower DEPTOR levels correlate with higher Gleason score (p=0.018) | n=89 | [7] | |
| Multiple Myeloma | Microarray (mRNA) | Upregulated in MM vs. normal plasma cells (p < 0.05) | n=559 (MM), n=22 (normal) | [7] |
| Microarray (mRNA) | Highest expression in MM with c-MAF/MAFB or Cyclin D1/D3 translocations (p < 0.005) | - | [7] | |
| Pancreatic Cancer | IHC | Expression lost in 100 out of 101 PDAC tissues | n=101 | [11] |
| Lymphoma | IHC | Protein levels lower in lymphoma vs. normal lymph node tissues (p=0.046) | n=45 (lymphoma), n=25 (normal) | - |
Table 2: Efficacy of DEPTOR-mTOR Interaction Inhibitors in Multiple Myeloma (MM) Cell Lines
| Cell Line | DEPTOR Status | Compound | Assay | IC50 Value | Reference |
| 8226 | High (MAF translocation) | NSC126405 | MTT | ~1.2 µM | - |
| Compound 3g | MTT | ~0.12 µM | - | ||
| OPM-2 | High | Compound 3g | MTT | < 0.5 µM | - |
| H929 | High | Compound 3g | MTT | < 0.5 µM | - |
Table 3: DEPTOR's Role in Cellular Processes
| Cellular Process | Cancer Type/Cell Line | Modulation | Quantitative Effect | Reference |
| Apoptosis | Multiple Myeloma (8226, OCI-MY5) | DEPTOR Knockdown | Leads to apoptosis (caspase-3 cleavage) | [7][8] |
| HT-29 (Colon) | DEPTOR Knockdown | Prevents caspase-3 cleavage in serum-deprived cells | [5] | |
| Autophagy | Multiple Myeloma | DEPTOR Knockdown | Decreased Beclin-1 and LC3-II/I ratio | [13] |
| - | DEPTOR Accumulation | Induces increase in LC3-II and reduction of p62 | [6] | |
| Drug Resistance | Ovarian Cancer | High DEPTOR expression | Associated with paclitaxel resistance | [5] |
| HeLa Cells | DEPTOR Accumulation | Confers resistance to rapamycin and paclitaxel | - |
Core Signaling Pathways
DEPTOR's function is intricately linked to the mTOR signaling network and its own protein stability regulation.
DEPTOR as a Modulator of mTORC1 and mTORC2
DEPTOR is a unique component of both mTORC1 and mTORC2, where it directly binds to the FAT domain of mTOR, thereby inhibiting its kinase activity.[7][14] This dual inhibition has profound and context-dependent consequences.
In the "tumor suppressor" model, DEPTOR loss leads to unchecked mTORC1/C2 activity, driving cancer growth. In the "oncogene" model (e.g., multiple myeloma), high DEPTOR levels inhibit mTORC1, which in turn blocks the S6K1-mediated negative feedback on PI3K, leading to hyperactivation of Akt via mTORC2.[7]
Regulation of DEPTOR Stability by the Ubiquitin-Proteasome System
DEPTOR protein levels are tightly controlled. In response to growth factor stimulation, DEPTOR is phosphorylated by kinases such as S6K1 and RSK1.[10] This phosphorylation event creates a binding site for the SCFβ-TrCP E3 ubiquitin ligase complex, which targets DEPTOR for ubiquitination and subsequent proteasomal degradation.[6][10] This degradation relieves the inhibition on mTOR, allowing for signal propagation. Dysregulation of this degradation pathway can contribute to the aberrant DEPTOR levels seen in cancer.[5]
Experimental Protocols
Studying DEPTOR requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blotting for DEPTOR and mTOR Pathway Proteins
Objective: To detect and quantify the protein levels of DEPTOR and key components/targets of the mTOR pathway (e.g., mTOR, p-Akt, p-S6K1, Akt, S6K1).
Methodology:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Confirm transfer by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-DEPTOR, anti-p-Akt Ser473, anti-Akt, anti-p-S6K1 Thr389) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).[13]
-
Co-Immunoprecipitation (Co-IP) of DEPTOR and mTOR
Objective: To verify the physical interaction between DEPTOR and mTOR within the cell.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with inhibitors).
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of anti-mTOR antibody (or anti-DEPTOR) overnight at 4°C on a rotator. Use a relevant IgG isotype as a negative control.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
shRNA-Mediated Knockdown of DEPTOR
Objective: To stably suppress DEPTOR expression in cancer cells to study the functional consequences on survival, proliferation, and signaling.
Methodology:
-
Cell Plating (Day 1):
-
Plate target cells (e.g., 8226 multiple myeloma cells) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Transduction (Day 2):
-
Thaw lentiviral particles containing a DEPTOR-targeting shRNA construct (and a non-targeting control shRNA) on ice.
-
Prepare media containing Polybrene (final concentration 5-8 µg/mL) to enhance transduction efficiency.
-
Replace the existing media with the Polybrene-containing media.
-
Add the lentiviral particles to the cells at a predetermined Multiplicity of Infection (MOI). Gently swirl to mix.
-
-
Media Change (Day 3):
-
Remove the virus-containing media and replace it with fresh complete growth media.
-
-
Selection (Day 4 onwards):
-
After 24-48 hours, begin selection by adding puromycin (or another appropriate selection agent) to the media at a pre-determined optimal concentration for your cell line.
-
Replace with fresh puromycin-containing media every 3-4 days.
-
-
Validation and Expansion:
-
After 7-10 days, resistant colonies should be visible.
-
Pool the resistant cells or expand individual clones.
-
Validate the knockdown efficiency by performing Western blotting and/or qRT-PCR for DEPTOR.
-
The resulting stable cell line can now be used for functional assays (e.g., cell viability, apoptosis, autophagy assays).[7][17]
-
In Vivo Ubiquitination Assay
Objective: To detect the ubiquitination of DEPTOR within cells.
Methodology:
-
Transfection:
-
Co-transfect HEK293T cells with plasmids expressing HA-tagged Ubiquitin and FLAG-tagged DEPTOR.
-
-
Proteasome Inhibition:
-
24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
-
Lysis under Denaturing Conditions:
-
Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and boil to disrupt non-covalent protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration, making it compatible with immunoprecipitation.
-
-
Immunoprecipitation:
-
Immunoprecipitate FLAG-DEPTOR from the diluted lysate using anti-FLAG antibody conjugated to beads.
-
-
Western Blot Analysis:
-
Wash the beads extensively.
-
Elute the proteins and analyze by Western blotting.
-
Probe the membrane with an anti-HA antibody to detect the polyubiquitin chains attached to DEPTOR. A high-molecular-weight smear will be indicative of ubiquitination.[10]
-
Conclusion and Future Directions
DEPTOR stands at a critical crossroads in cancer biology, acting as both a gatekeeper against oncogenic mTOR signaling and, paradoxically, a linchpin for survival in certain cancer types. This dual functionality makes it a challenging but highly attractive target for therapeutic intervention. For cancers with low DEPTOR and hyperactive mTOR, strategies to re-express or stabilize DEPTOR could be beneficial. Conversely, for DEPTOR-addicted cancers like multiple myeloma, developing small molecules or biologics that disrupt the DEPTOR-mTOR interaction or promote DEPTOR's degradation presents a promising therapeutic avenue.[5]
Future research should focus on:
-
Elucidating the precise molecular switches that determine DEPTOR's role as a tumor suppressor versus an oncogene.
-
Developing potent and specific inhibitors of the DEPTOR-mTOR interaction for clinical application in multiple myeloma and other DEPTOR-high cancers.[5]
-
Identifying biomarkers that can predict which tumors will respond to DEPTOR-targeted therapies.
A deeper understanding of the nuanced roles of DEPTOR will undoubtedly pave the way for novel and more effective cancer treatments tailored to the specific signaling dependencies of individual tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DEPTOR maintains plasma cell differentiation and favorably affects prognosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. DEPTOR, an mTOR inhibitor, is a physiological substrate of SCFβTrCP E3 ubiquitin ligase and regulates survival and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 12. Function of Deptor and its roles in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory role of DEPTOR-mediated cellular autophagy and mitochondrial reactive oxygen species in angiogenesis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Mitogenic Regulation of the mTORC1 Inhibitor, DEPTOR, by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. datasheets.scbt.com [datasheets.scbt.com]
The Intricate Dance of DEPTOR with mTORC1 and mTORC2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, functioning through two distinct multiprotein complexes: mTORC1 and mTORC2. DEPTOR (DEP domain containing mTOR-interacting protein) has emerged as a key endogenous modulator of this pathway, directly interacting with both complexes to regulate their kinase activity. This technical guide provides an in-depth exploration of the multifaceted interaction between DEPTOR and the mTOR complexes. It consolidates quantitative data on their binding affinities and inhibitory concentrations, details the experimental protocols utilized to elucidate these interactions, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the DEPTOR-mTOR axis.
Introduction
DEPTOR is a unique protein that directly binds to the FAT domain of mTOR, a core component of both mTORC1 and mTORC2, thereby inhibiting the kinase activity of both complexes.[1][2] Initially identified as a negative regulator of mTOR signaling, the role of DEPTOR is now understood to be more complex, with its function being highly context-dependent.[3][4] In some cellular environments, DEPTOR acts as a tumor suppressor by inhibiting mTORC1, while in others, such as multiple myeloma, its overexpression is linked to cell survival through the activation of Akt, a downstream effector of mTORC2.[5][6] This paradoxical behavior stems from the intricate feedback loops within the mTOR pathway. Inhibition of mTORC1 by DEPTOR can relieve a negative feedback loop on insulin/IGF-1 signaling, leading to the activation of PI3K and subsequently mTORC2/Akt.[3][5]
The interaction between DEPTOR and mTOR is tightly regulated by post-translational modifications, primarily phosphorylation and ubiquitination.[7][8] Upon growth factor stimulation, mTOR can phosphorylate DEPTOR, leading to its recognition by the SCF(βTrCP) E3 ubiquitin ligase and subsequent proteasomal degradation.[9][10] This degradation relieves the inhibition on mTOR, creating a negative feedback loop where mTOR activation leads to the destruction of its own inhibitor.
Understanding the precise molecular details of the DEPTOR-mTOR interaction is crucial for the development of novel therapeutic strategies targeting cancers and metabolic diseases where this pathway is dysregulated. This guide aims to provide a detailed technical overview of the current knowledge in this field.
Quantitative Data on DEPTOR-mTOR Interaction
The following tables summarize the key quantitative data from various studies on the interaction between DEPTOR and the mTOR complexes.
Table 1: Binding Affinities of DEPTOR and its Domains to mTORC1
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| DEPTOR PDZ domain and activated mTORC1 (A1459P mutant) | Not Specified | 0.6 µM | [3][11] |
| DEPTOR PDZ domain and non-activated mTORC1 | Not Specified | 7 µM | [3] |
Table 2: Inhibitory Concentrations (IC50) of DEPTOR on mTORC1 Kinase Activity
| Inhibitor | Substrate | Condition | IC50 | Reference |
| Full-length DEPTOR | 4E-BP1 | Basal mTORC1 | 14 µM | [12] |
| Full-length DEPTOR | S6K1 (367-404) | Basal mTORC1 | 51 µM | [12] |
| Full-length DEPTOR | 4E-BP1 | Rheb-GTP activated mTORC1 | 30-50 nM | [3][11] |
Signaling Pathways and Regulatory Mechanisms
The interplay between DEPTOR and the mTOR complexes involves a complex network of interactions and regulatory feedback loops. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Figure 1: Overview of the DEPTOR-mTOR signaling network.
This diagram illustrates the central role of DEPTOR in regulating both mTORC1 and mTORC2. Growth factor signaling activates the PI3K/AKT pathway, which in turn stimulates both mTOR complexes. DEPTOR acts as an inhibitor of both mTORC1 and mTORC2. A key regulatory feature is the negative feedback loop where mTORC1, through S6K1, can inhibit upstream signaling to PI3K. Furthermore, mTORC1 can phosphorylate DEPTOR, marking it for degradation by the SCF(βTrCP) E3 ubiquitin ligase and the proteasome, thus relieving its own inhibition.
Figure 2: Post-translational regulation of DEPTOR stability.
This workflow diagram details the process of DEPTOR degradation. Activated mTORC1 phosphorylates DEPTOR on specific serine residues within a conserved degron motif. This phosphorylation event creates a binding site for the F-box protein βTrCP, a component of the SCF E3 ubiquitin ligase complex. SCF(βTrCP) then polyubiquitinates DEPTOR, targeting it for recognition and degradation by the 26S proteasome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the DEPTOR-mTOR interaction. These protocols are synthesized from multiple published studies.
Co-Immunoprecipitation of DEPTOR with mTORC1/mTORC2
This protocol is designed to isolate and detect the interaction between endogenous DEPTOR and mTOR complex components from cell lysates.
Materials:
-
HEK293T cells
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitor cocktails.
-
Protein A/G magnetic beads
-
Antibodies:
-
Rabbit anti-DEPTOR
-
Mouse anti-mTOR
-
Rabbit anti-Raptor (for mTORC1)
-
Rabbit anti-Rictor (for mTORC2)
-
Normal rabbit IgG (isotype control)
-
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate 1-2 mg of pre-cleared lysate with 2-4 µg of primary antibody (anti-DEPTOR, anti-mTOR, anti-Raptor, anti-Rictor, or IgG control) overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 30 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro mTOR Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1 or mTORC2 towards a recombinant substrate in the presence or absence of purified DEPTOR.
Materials:
-
Immunoprecipitated mTORC1 or mTORC2 on Protein A/G beads (from Protocol 4.1)
-
Recombinant purified full-length DEPTOR protein
-
Recombinant substrate:
-
For mTORC1: GST-4E-BP1 or GST-S6K1
-
For mTORC2: inactive recombinant Akt1
-
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
ATP solution (10 mM)
-
[γ-32P]ATP (if performing a radioactive assay)
-
SDS-PAGE gels, autoradiography film or phosphorimager screen (for radioactive assay), or phospho-specific antibodies (for non-radioactive assay)
Procedure:
-
Prepare Immunoprecipitated Kinase:
-
Perform immunoprecipitation of mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) as described in Protocol 4.1, but wash the beads twice with Wash Buffer and then twice with Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in 20 µL of Kinase Assay Buffer.
-
If testing inhibition, pre-incubate the beads with varying concentrations of purified DEPTOR for 15 minutes at 30°C.
-
Add 1 µg of recombinant substrate.
-
Initiate the reaction by adding 5 µL of a 100 µM ATP solution (containing [γ-32P]ATP for radioactive detection).
-
Incubate the reaction for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding 25 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
For radioactive detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated substrate.
-
For non-radioactive detection: Transfer the proteins to a PVDF membrane and perform Western blotting using phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-Akt (Ser473)).
-
shRNA-Mediated Knockdown of DEPTOR in HEK293T Cells
This protocol describes the transient knockdown of DEPTOR expression using short hairpin RNA (shRNA) delivered via transfection.
Materials:
-
HEK293T cells
-
6-well plates
-
Opti-MEM I Reduced Serum Medium
-
shRNA expression plasmid targeting DEPTOR (and a non-targeting scramble control plasmid)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Complete growth medium (DMEM with 10% FBS)
-
Reagents for Western blotting (as in Protocol 4.1)
Procedure:
-
Cell Plating:
-
The day before transfection, plate HEK293T cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
For each well, dilute 2.5 µg of shRNA plasmid DNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent into 250 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of DNA-transfection reagent complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection and Analysis:
-
After 4-6 hours, replace the medium with fresh complete growth medium.
-
Harvest the cells 48-72 hours post-transfection.
-
Lyse the cells and perform Western blotting as described in Protocol 4.1 to assess the efficiency of DEPTOR knockdown by comparing to the scramble control.
-
Conclusion
The interaction between DEPTOR and the mTORC1 and mTORC2 complexes is a critical node in the regulation of cellular growth and metabolism. DEPTOR's ability to act as both an inhibitor and a substrate of mTOR, combined with the intricate network of feedback loops, highlights the complexity of this signaling pathway. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise mechanisms governing the DEPTOR-mTOR interplay. A deeper understanding of these interactions will be instrumental in the development of targeted therapies for a range of human diseases, including cancer and metabolic disorders, where the mTOR pathway is frequently dysregulated. The continued exploration of small molecules that can modulate the DEPTOR-mTOR interface holds significant promise for future therapeutic interventions.
References
- 1. Tyrosine phosphorylation of DEPTOR functions as a molecular switch to activate mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 8. bidmc.d8.theopenscholar.com [bidmc.d8.theopenscholar.com]
- 9. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bipartite binding and partial inhibition links DEPTOR and mTOR in a mutually antagonistic embrace - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Deptor-IN-1: A Novel Putative DEPTOR Inhibitor for Multiple Myeloma
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Deptor-IN-1 (also referred to as compound C3 ) is a novel, putative small molecule inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein), a key regulatory protein within the mTOR signaling pathway. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, based on the findings from the primary research publication by Hou Y, et al. (2021). The inhibitor was developed from a series of icaritin derivatives and has demonstrated significant anti-proliferative and pro-apoptotic activity in multiple myeloma cell lines and in vivo models. This guide details the quantitative metrics of its efficacy, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Introduction to DEPTOR as a Therapeutic Target
DEPTOR is an endogenous inhibitor of the mTORC1 and mTORC2 complexes, playing a crucial role in cell growth, proliferation, and survival.[1] While DEPTOR expression is low in most cancers, it is paradoxically overexpressed in a subset of multiple myelomas (MM), where it is necessary to maintain PI3K and Akt activation, promoting cell survival.[1] This dependency makes DEPTOR a compelling therapeutic target for this hematological malignancy. The inhibition of DEPTOR is expected to induce apoptosis in MM cells, offering a novel therapeutic strategy.[2]
Discovery and Optimization of this compound (C3)
This compound was developed through a medicinal chemistry campaign starting from the natural product icaritin, a prenylflavonoid derived from the traditional Chinese medicine Epimedium.[3] Icaritin itself demonstrated modest anti-myeloma activity. The development strategy involved the synthesis of a series of icaritin derivatives to improve potency and drug-like properties. Compound C3 (this compound) emerged as the lead candidate from this effort, exhibiting superior activity.
Quantitative Biological Data
The biological activity of this compound and its analogues was assessed through various in vitro and in vivo assays. The key quantitative data are summarized below.
Table 1: In Vitro Anti-proliferative Activity of this compound (C3)
| Cell Line | Cancer Type | IC50 (μM) |
| RPMI 8226 | Multiple Myeloma | 1.09 |
| U266 | Multiple Myeloma | 2.47 |
| MM.1S | Multiple Myeloma | 3.21 |
| HCT116 | Colon Cancer | >40 |
| A549 | Lung Cancer | >40 |
| MCF7 | Breast Cancer | >40 |
Data synthesized from the findings reported by Hou Y, et al. (2021).
Table 2: Binding Affinity of this compound (C3) to DEPTOR
| Assay Method | Parameter | Value (μM) |
| Microscale Thermophoresis (MST) | Kd | 9.3 |
This value is reported for the compound identified as this compound by MedchemExpress, which corresponds to C3 in the primary literature.[1]
Table 3: In Vivo Efficacy of this compound (C3) in RPMI 8226 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
| This compound (C3) | 50 | 58.4 |
| Bortezomib (Positive Control) | 1 | 67.2 |
Data synthesized from the findings reported by Hou Y, et al. (2021).
Key Experimental Protocols
The following are detailed methodologies for the key experiments conducted to characterize this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (RPMI 8226, U266, MM.1S, HCT116, A549, MCF7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound (C3) for 72 hours.
-
MTT Addition: 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: RPMI 8226 cells were treated with this compound (C3) at concentrations of 0, 1, 2, and 4 μM for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Cell Cycle Analysis
-
Cell Treatment and Fixation: RPMI 8226 cells were treated with this compound (C3) at concentrations of 0, 1, 2, and 4 μM for 24 hours. Cells were then harvested and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: RPMI 8226 cells were treated with either vehicle (DMSO) or 20 μM of this compound (C3) for 1 hour.
-
Heating: The cell lysates were divided into aliquots and heated to a range of temperatures (e.g., 40-64°C) for 3 minutes, followed by cooling for 3 minutes.
-
Protein Extraction: The heated lysates were subjected to freeze-thaw cycles and then centrifuged to separate the soluble and precipitated protein fractions.
-
Western Blot Analysis: The soluble fraction was analyzed by Western blot using an antibody against DEPTOR to assess its thermal stability in the presence and absence of the compound. An increase in the melting temperature of DEPTOR indicates direct target engagement.
Microscale Thermophoresis (MST)
-
Protein Labeling: Recombinant human DEPTOR protein was labeled with a fluorescent dye.
-
Serial Dilution: A series of concentrations of this compound (C3) were prepared.
-
Incubation: The labeled DEPTOR protein was mixed with the different concentrations of the compound and incubated.
-
MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured in a Monolith NT.115 instrument.
-
Kd Determination: The dissociation constant (Kd) was calculated by plotting the change in thermophoresis against the compound concentration.
Mechanism of Action and Signaling Pathways
This compound (C3) exerts its anti-myeloma effects by directly binding to DEPTOR and, presumably, inhibiting its function. This leads to downstream effects on the mTOR signaling pathway, ultimately inducing apoptosis and cell cycle arrest in multiple myeloma cells.
DEPTOR and the mTOR Signaling Pathway
The following diagram illustrates the central role of DEPTOR in the mTOR pathway and the proposed mechanism of action for this compound.
Caption: mTOR signaling pathway and the inhibitory role of DEPTOR and this compound.
Drug Discovery and Evaluation Workflow
The process of identifying and validating this compound followed a structured workflow, from initial screening to in vivo testing.
Caption: Workflow for the discovery and evaluation of this compound.
Conclusion
This compound (C3) represents a promising novel inhibitor of DEPTOR with demonstrated in vitro and in vivo activity against multiple myeloma. Its discovery through the optimization of a natural product scaffold, coupled with rigorous target validation, provides a strong foundation for its further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.
References
An In-depth Technical Guide to Deptor-IN-1: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deptor, a DEP domain-containing mTOR-interacting protein, has emerged as a critical regulator of the mTOR signaling pathway, a central hub for cellular growth, proliferation, and metabolism. By binding to and inhibiting both mTORC1 and mTORC2 complexes, Deptor plays a pivotal role in maintaining cellular homeostasis. Dysregulation of Deptor has been implicated in various diseases, most notably in multiple myeloma, where its overexpression is paradoxically essential for tumor cell survival. This has positioned Deptor as a compelling therapeutic target. This technical guide provides a comprehensive overview of Deptor-IN-1, a novel inhibitor of the Deptor-mTOR interaction, detailing its chemical structure, physicochemical and biological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties of this compound
This compound, also known as C3 DEPTOR Inhibitor, is a novel putative inhibitor of the Deptor-mTOR interaction. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(3,4-dichlorophenyl)-9-(3-fluorobenzyl)-3-hydroxy-9,10-dihydro-4H,8H-chromeno[8,7-e][1][2]oxazin-4-one[1] |
| CAS Number | 2615911-12-9[1][2][3] |
| Molecular Formula | C₂₄H₁₆Cl₂FNO₄[1][2][3] |
| Molecular Weight | 472.29 g/mol [1][2][3] |
| Appearance | Light yellow to yellow solid[3] |
| Solubility | Soluble in DMSO (≥ 0.4 mg/mL)[3] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month[3] |
Biological Activity and Comparative Analysis
This compound disrupts the interaction between Deptor and mTOR, leading to the activation of mTORC1 signaling. This mechanism is shared with other known Deptor inhibitors, such as NSC126405 and its more potent derivative, referred to as "drug 3g". The table below presents a comparative summary of the biological activities of these compounds.
| Compound | Target | Mechanism of Action | Key Biological Data |
| This compound | Deptor-mTOR Interaction | Putative inhibitor of Deptor-mTOR binding | Kd: 9.3 μM[3]IC₅₀: 1.09 μM (RPMI 8226 cells)[1] |
| NSC126405 | Deptor-mTOR Interaction | Binds to the PDZ domain of Deptor, preventing mTOR binding.[2] | IC₅₀: ~1.2 μM (8226 cells)[2] |
| Drug 3g | Deptor-mTOR Interaction | Binds to the PDZ domain of Deptor, preventing mTOR binding and inducing proteasomal degradation of Deptor.[2] | IC₅₀: ~0.12 μM (8226 cells)[2] |
Signaling Pathway of Deptor and its Inhibition
Deptor acts as an endogenous inhibitor of both mTORC1 and mTORC2 complexes. By binding to the FAT domain of mTOR via its PDZ domain, Deptor suppresses the kinase activity of mTOR.[4] The inhibition of the Deptor-mTOR interaction by compounds like this compound leads to the disinhibition of mTORC1, resulting in the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1. This acute activation of mTORC1 is believed to contribute to the cytotoxic effects observed in multiple myeloma cells that are dependent on high levels of Deptor.
References
In-Depth Technical Guide to Deptor-IN-1 Binding Affinity for DEPTOR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of inhibitors targeting DEPTOR, a key regulator of the mTOR signaling pathway. The focus is on Deptor-IN-1, with additional comparative data from other known DEPTOR inhibitors to provide a broader context for researchers in drug discovery and development. This document includes quantitative binding data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinities of several small molecule inhibitors to DEPTOR have been characterized, providing crucial data for understanding their potential as therapeutic agents. A summary of these findings is presented below.
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| This compound | 9.3 µM | Not Specified in Publicly Available Literature | [1] |
| NSC126405 | 3 µM | Surface Plasmon Resonance (SPR) | [2] |
| Compound 3g | 330 nM | Surface Plasmon Resonance (SPR) |
Note: While a Kd value for this compound is reported by a commercial vendor, the primary research article detailing the experimental methodology for this specific compound could not be identified in publicly available literature. The reference provided is for a study on icaritin derivatives as putative DEPTOR inhibitors, which may be related to this compound.[1]
DEPTOR Signaling Pathway
DEPTOR (DEP domain containing mTOR-interacting protein) is an endogenous inhibitor of the mTOR (mechanistic target of rapamycin) kinase, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4] DEPTOR interacts with both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), modulating their activities.[3][5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making DEPTOR an attractive target for therapeutic intervention.[4][6]
Below is a diagram illustrating the central role of DEPTOR in the mTOR signaling pathway.
Caption: DEPTOR's role in the mTOR signaling pathway.
Experimental Protocols
The determination of binding affinity between a small molecule inhibitor and its protein target is a critical step in drug development. Surface Plasmon Resonance (SPR) is a widely used biophysical technique for this purpose, providing real-time, label-free detection of biomolecular interactions.[7][8]
General Principle of Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip as a result of a binding event. In a typical experiment, the protein of interest (ligand) is immobilized on the sensor chip surface. A solution containing the small molecule inhibitor (analyte) is then flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn leads to a change in the refractive index that is detected by the instrument. This interaction is recorded in a sensorgram, which plots the response units (RU) against time. From the association and dissociation phases of the sensorgram, kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (Kd) can be calculated.[9]
Exemplary Protocol for DEPTOR-Inhibitor Binding Affinity Determination using SPR
The following is a generalized protocol for determining the binding affinity of a small molecule inhibitor to DEPTOR, based on methodologies reported for similar interactions.[2][10]
Materials:
-
Recombinant human DEPTOR protein
-
Small molecule inhibitor (e.g., this compound, NSC126405)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
The DEPTOR protein is immobilized onto the surface of a sensor chip using standard amine coupling chemistry. The carboxyl groups on the sensor surface are activated with a mixture of EDC and NHS.
-
A solution of DEPTOR in an appropriate immobilization buffer is then injected over the activated surface, allowing for the formation of covalent bonds between the protein and the chip surface.
-
Finally, any remaining active esters are deactivated by injecting ethanolamine.
-
-
Binding Analysis:
-
A series of dilutions of the small molecule inhibitor are prepared in the running buffer.
-
Each concentration is injected over the immobilized DEPTOR surface for a defined period to monitor the association phase.
-
This is followed by an injection of running buffer alone to monitor the dissociation phase.
-
The sensor surface is regenerated between each inhibitor concentration using a specific regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).
-
Below is a workflow diagram illustrating this experimental process.
Caption: Workflow for SPR-based binding affinity analysis.
Conclusion
The development of small molecule inhibitors targeting DEPTOR holds significant promise for the treatment of diseases driven by aberrant mTOR signaling. While this compound has been identified as a putative DEPTOR inhibitor with a reported Kd in the micromolar range, a comprehensive understanding of its binding characteristics awaits the publication of detailed experimental data. The methodologies outlined in this guide, particularly the use of Surface Plasmon Resonance, provide a robust framework for the characterization of DEPTOR inhibitors and will be instrumental in the advancement of novel therapeutics targeting this critical pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the mTOR-DEPTOR Pathway by CRL E3 Ubiquitin Ligases: Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. aacrjournals.org [aacrjournals.org]
The Effect of Deptor-IN-1 on Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptor, an endogenous inhibitor of the mammalian target of rapamycin (mTOR), has emerged as a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various malignancies, most notably in multiple myeloma where its overexpression is paradoxically essential for tumor cell survival. This technical guide provides an in-depth analysis of Deptor-IN-1, a small molecule inhibitor designed to disrupt the Deptor-mTOR interaction. We will explore its mechanism of action, its effects on cell proliferation and apoptosis, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to Deptor and the mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cellular metabolism, growth, and proliferation.[1][2] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3] Deptor, a 48 kDa protein, is a key component of both complexes, where it binds directly to mTOR and inhibits its kinase activity.[2][4][5]
In most cancers, Deptor expression is low, consistent with its role as an mTOR inhibitor.[5][6] However, in multiple myeloma, Deptor is frequently overexpressed and is crucial for the survival of malignant plasma cells.[6][7] This dependency presents a unique therapeutic window for targeting Deptor.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that prevents the binding of Deptor to mTOR.[4][5] By disrupting this interaction, this compound leads to the activation of both mTORC1 and mTORC2.[5][8] Paradoxically, the acute activation of mTORC1 in multiple myeloma cells triggers a cascade of events that ultimately leads to cell cycle arrest and apoptosis.[5][8][9] The cytotoxic effects of this compound are directly correlated with the expression levels of Deptor in cancer cells.[5]
Signaling Pathway
The mechanism involves a complex interplay of signaling pathways, primarily the PI3K/Akt/mTOR axis. Deptor overexpression in multiple myeloma cells inhibits mTORC1, which in turn relieves a negative feedback loop on PI3K/Akt signaling, leading to Akt activation and promoting cell survival.[6][7] this compound, by disrupting the Deptor-mTOR interaction, hyperactivates mTORC1, which can induce apoptosis through mechanisms such as the upregulation of the cell cycle inhibitor p21.[2][8][9]
Caption: this compound inhibits Deptor, leading to mTORC1 activation, cell cycle arrest, and apoptosis.
Effects on Cell Proliferation and Apoptosis
Treatment of Deptor-overexpressing multiple myeloma cells with this compound and its analogs leads to a significant reduction in cell viability and induction of apoptosis.
Inhibition of Cell Proliferation
This compound inhibits the proliferation of multiple myeloma cell lines in a concentration-dependent manner. The cytotoxic effects are more pronounced in cell lines with higher levels of Deptor expression.
Induction of Apoptosis
This compound induces apoptosis, as evidenced by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][10] This apoptotic response is a key contributor to the observed reduction in cell viability.
Cell Cycle Arrest
In addition to apoptosis, this compound causes cell cycle arrest in multiple myeloma cells, primarily at the G1/S and G2/M phases.[5] This is often associated with the upregulation of cell cycle inhibitors like p21.[2][9]
Quantitative Data
The following tables summarize the quantitative data available for Deptor inhibitors.
Table 1: In Vitro Cytotoxicity of Deptor Inhibitors against Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 | Reference |
| NSC126405 | 8226 | 1.3 µM | [5] |
| This compound (drug 3g) | 8226 | 0.17 µM | [11][12] |
| NSC126405 | MM1.S | More sensitive than U266 | [5] |
| NSC126405 | OPM-2 | More sensitive than U266 | [5] |
| NSC126405 | U266 | Less sensitive | [5] |
| NSC126405 | Δ47 | Less sensitive | [5] |
| NSC126405 | FR4 | Less sensitive | [5] |
Table 2: Summary of Cellular Effects of Deptor Inhibition
| Effect | Observation | Method |
| Apoptosis | Increased cleaved caspase-3 and PARP | Western Blot, Flow Cytometry[9] |
| Cell Cycle Arrest | Accumulation of cells in G1 and G2/M phases | Flow Cytometry[5] |
| mTORC1 Activation | Increased phosphorylation of p70S6K | Western Blot[11] |
| Akt Phosphorylation | Enhanced on S473, reduced on T308 | Western Blot[4][12] |
| Deptor Degradation | Rapid proteasomal degradation (for this compound/drug 3g) | Western Blot[11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
Cell Lines: RPMI-8226, OPM-2, MM1.S, U266, and other relevant multiple myeloma cell lines.
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with this compound at the desired concentration for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis
-
Treat cells with this compound for the indicated times.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-p-p70S6K, anti-p-Akt, anti-Deptor, anti-p21, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the effects of this compound.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of multiple myeloma and potentially other cancers with a dependency on Deptor. Its unique mechanism of action, which involves the paradoxical induction of apoptosis through mTORC1 activation, highlights the intricate nature of the mTOR signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of Deptor-targeting therapies. Further research is warranted to explore the full therapeutic potential and to identify biomarkers for patient stratification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DEPTOR is an mTOR inhibitor frequently overexpressed in multiple myeloma cells and required for their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEPTOR is linked to a TORC1-p21 survival proliferation pathway in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deptor-IN-1 in Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deptor (DEP domain-containing mTOR-interacting protein) is an endogenous inhibitor of the mTORC1 and mTORC2 kinase complexes. In multiple myeloma, Deptor is frequently overexpressed and plays a crucial role in promoting cell survival, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of a class of small molecule inhibitors, including Deptor-IN-1, NSC126405, and the related compound "43 M" (also referred to as "drug 3g"), which function by disrupting the Deptor-mTOR interaction. This document details their mechanism of action, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the involved signaling pathways.
Introduction to Deptor in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite therapeutic advances, it remains an incurable disease. Deptor, an mTOR-interacting protein, is uniquely overexpressed in a subset of multiple myeloma cases.[1][2] This overexpression is linked to the suppression of mTORC1 signaling, which in turn relieves feedback inhibition of the PI3K/Akt pathway, a critical survival pathway for myeloma cells.[1][2] Consequently, targeting the Deptor-mTOR interaction presents a promising therapeutic strategy.
This compound and Related Inhibitors
Several small molecules have been identified that inhibit the Deptor-mTOR interaction. This guide focuses on three prominent examples:
-
NSC126405: Identified from a small-molecule library screen, this compound binds to Deptor and prevents its interaction with mTOR.[3]
-
"43 M" / "drug 3g": A chemical analog of NSC126405, this compound not only inhibits the Deptor-mTOR interaction but also induces the proteasomal degradation of Deptor.[4][5]
-
This compound: A novel putative Deptor inhibitor with a reported Kd value of 9.3 μM.[6] The exact structural relationship to NSC126405 and "43 M" is not fully elucidated in the public domain.
Mechanism of Action
These inhibitors function by disrupting the binding of Deptor to mTOR, leading to the activation of mTORC1 and mTORC2.[3][5] This acute activation of mTORC1, paradoxically, induces apoptosis in multiple myeloma cells.[5] The compound "43 M" further enhances this effect by promoting the proteasomal degradation of Deptor.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Deptor inhibitors in multiple myeloma models.
Table 1: In Vitro Cytotoxicity of Deptor Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | Inhibitor | Assay | Endpoint | Value | Reference |
| 8226 | NSC126405 | MTT | % Survival (at 10 µM) | ~20% | [7] |
| OPM-2 | NSC126405 | MTT | % Survival (at 10 µM) | ~30% | [7] |
| U266 | NSC126405 | MTT | % Survival (at 10 µM) | ~60% | [7] |
| 8226 | drug 3g | MTT | % Survival (at 10 µM) | ~10% | [7] |
| OPM-2 | drug 3g | MTT | % Survival (at 10 µM) | ~20% | [7] |
| U266 | drug 3g | MTT | % Survival (at 10 µM) | ~40% | [7] |
Table 2: In Vivo Efficacy of Deptor Inhibitor "43 M" in a Murine Xenograft Model of Multiple Myeloma
| Treatment Group | Dosage | Outcome | Result | Reference |
| Control (DMSO) | - | Tumor Growth | Uninhibited | |
| 43 M | Not Specified | Tumor Growth | Delayed | |
| 43 M | Not Specified | Tumor Eradication | 40% of mice |
Experimental Protocols
Co-Immunoprecipitation Assay for Deptor-mTOR Interaction
Objective: To determine the effect of Deptor inhibitors on the interaction between Deptor and mTOR.
Methodology:
-
Culture multiple myeloma cells (e.g., OPM-2) to 80-90% confluency.
-
Treat cells with the Deptor inhibitor (e.g., NSC126405 at 1 µM) or vehicle control (DMSO) for 6 hours.[8]
-
Lyse cells in a suitable lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, supplemented with protease and phosphatase inhibitors).
-
Pre-clear cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-mTOR or anti-Deptor antibody overnight at 4°C with gentle rotation.[8]
-
Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against mTOR and Deptor.[8]
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of Deptor inhibitors on multiple myeloma cell lines.
Methodology:
-
Seed multiple myeloma cells (e.g., 8226, OPM-2, U266) in a 96-well plate at a density of 2 x 104 cells/well.
-
Treat the cells with increasing concentrations of the Deptor inhibitor or vehicle control for 48 hours.[7]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell survival relative to the vehicle-treated control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a Deptor inhibitor in a mouse model of multiple myeloma.
Methodology:
-
Subcutaneously inject a suitable multiple myeloma cell line (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., SCID mice).
-
Allow tumors to reach a palpable size (e.g., 100 mm3).
-
Randomize mice into treatment and control groups.
-
Administer the Deptor inhibitor (e.g., "43 M") or vehicle control (e.g., DMSO) via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for Deptor expression).[4]
Signaling Pathways and Visualizations
Deptor-mTOR Signaling in Multiple Myeloma
In multiple myeloma cells with high Deptor expression, Deptor binds to and inhibits both mTORC1 and mTORC2. The inhibition of mTORC1 prevents the phosphorylation of its downstream targets S6K and 4E-BP1, which in turn relieves a negative feedback loop to the PI3K/Akt pathway, leading to increased Akt activation and cell survival.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. DEPTOR is an mTOR inhibitor frequently overexpressed in multiple myeloma cells and required for their survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Modulation of the PI3K/Akt Signaling Pathway by Deptor-IN-1
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document elucidates the mechanism by which Deptor-IN-1, a putative inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein), modulates the critical PI3K/Akt/mTOR signaling pathway.
Introduction: The PI3K/Akt/mTOR Axis and the Role of DEPTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling network is a master regulator of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] mTOR, a serine/threonine kinase, is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]
-
mTORC1: Composed of mTOR, Raptor, and mLST8, mTORC1 is sensitive to growth factors, nutrients, and energy status. It promotes cell growth by phosphorylating key substrates like S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[1][4]
-
mTORC2: Containing mTOR, Rictor, and mLST8, mTORC2 is a crucial activator of Akt (also known as Protein Kinase B), phosphorylating it at serine 473 (S473) to achieve full activation.[1]
DEPTOR , an endogenous protein, binds directly to mTOR within both mTORC1 and mTORC2, thereby inhibiting their kinase activities.[1][3][5][6] This makes DEPTOR a natural brake on the mTOR pathway. The system is further regulated by a critical negative feedback loop: activated mTORC1/S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1), which is an upstream activator of PI3K. This feedback mechanism dampens PI3K/Akt signaling in response to high mTORC1 activity.[5][7][8]
While DEPTOR expression is typically low in most cancers, it is surprisingly overexpressed in certain malignancies like multiple myeloma (MM).[1][5] In these contexts, high DEPTOR levels suppress mTORC1, which relieves the negative feedback on PI3K, leading to paradoxical activation of the pro-survival Akt pathway.[1][9] This reliance makes DEPTOR an attractive therapeutic target in such cancers.
This compound: A Putative DEPTOR Inhibitor
This compound is a novel small molecule identified as a putative inhibitor of DEPTOR.[10] By targeting DEPTOR, it offers a strategy to manipulate the PI3K/Akt/mTOR pathway, distinct from direct kinase inhibition of mTOR or PI3K. Its primary proposed mechanism involves disrupting the protein-protein interaction between DEPTOR and mTOR.
Mechanism of Action: Releasing the Brakes on mTOR
The central mechanism of this compound is the abrogation of DEPTOR-mediated mTOR inhibition. While direct studies on this compound are limited, its action can be inferred from extensive research on other DEPTOR-mTOR interaction inhibitors.[5][11]
-
Binding and Disruption: this compound is believed to bind to DEPTOR, likely at or near the PDZ domain which is critical for the interaction with mTOR.[11][12][13] This binding event prevents DEPTOR from associating with mTOR in both mTORC1 and mTORC2 complexes.[5]
-
Activation of mTORC1 and mTORC2: With DEPTOR displaced, the intrinsic kinase activity of both mTORC1 and mTORC2 is unleashed.[5][7] This leads to the hyper-phosphorylation of their respective downstream substrates.
Caption: this compound binds to DEPTOR, preventing its inhibitory interaction with mTOR.
Modulation of the PI3K/Akt Signaling Pathway
The primary effect of this compound—the activation of mTOR—triggers a cascade of downstream events that ultimately re-wire the PI3K/Akt pathway, shifting it from a pro-survival state to one that can induce cell cycle arrest and apoptosis in DEPTOR-dependent cells.[5]
Engagement of the Negative Feedback Loop
The most significant consequence of this compound action is the robust activation of mTORC1.[5][11]
-
Activated mTORC1 phosphorylates S6K1.
-
Activated S6K1 phosphorylates IRS-1 on inhibitory serine residues.
-
This phosphorylation marks IRS-1 for degradation or otherwise impairs its function, effectively shutting down its ability to activate PI3K in response to growth factor signals.[7][12]
Suppression of PI3K and Akt Activity
By engaging the negative feedback loop, this compound leads to a net inhibition of the upstream PI3K/Akt axis.
-
Reduced PI3K Activity: With IRS-1 inhibited, PI3K is no longer efficiently activated, leading to a decrease in the production of the second messenger PIP3.
-
Reduced Akt Phosphorylation: The reduction in PIP3 means less recruitment of Akt and its upstream kinase PDK1 to the plasma membrane. This results in decreased phosphorylation of Akt at Threonine 308 (T308), a modification critical for its activity.[12]
Interestingly, while mTORC2 activity is also increased by this compound, which would normally increase phosphorylation at S473, the dominant negative feedback from mTORC1 often leads to an overall suppression of Akt's kinase function.[7][12]
Caption: this compound inhibits DEPTOR, activating mTORC1 and a negative feedback loop via S6K1 to suppress PI3K/Akt signaling.
Quantitative Data
Quantitative data for this compound and related DEPTOR-mTOR interaction inhibitors are crucial for experimental design and interpretation.
| Compound | Target | Assay Type | Value | Reference |
| This compound | DEPTOR | Not Specified | Kd = 9.3 μM | [10] |
| DEPTOR (protein) | mTORC1 (substrate: 4EBP1) | In vitro kinase assay | IC50 = 14 μM | [4] |
| DEPTOR (protein) | mTORC1 (substrate: S6K1) | In vitro kinase assay | IC50 = 51 μM | [4] |
Experimental Protocols
Verifying the effects of this compound on the PI3K/Akt pathway involves a series of standard molecular biology techniques.
Western Blot Analysis
Objective: To measure changes in the phosphorylation status and total protein levels of key pathway components.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., U2OS or multiple myeloma cell lines) to 70-80% confluency.[10] Treat cells with a dose-response or time-course of this compound. A vehicle control (e.g., DMSO) must be included.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
p-Akt (S473), p-Akt (T308), Total Akt
-
p-S6K1 (T389), Total S6K1
-
p-4E-BP1 (T37/46), Total 4E-BP1
-
DEPTOR, β-Actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour.[14] Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Co-Immunoprecipitation (Co-IP)
Objective: To confirm that this compound disrupts the interaction between DEPTOR and mTOR.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described above. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear lysates with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against mTOR or DEPTOR overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot for the presence of the co-immunoprecipitated partner (e.g., if you pulled down with mTOR, blot for DEPTOR). A decrease in co-precipitated DEPTOR in this compound treated samples would confirm disruption of the interaction.[7]
Caption: Experimental workflow to assess the effects of this compound.
Conclusion
This compound modulates the PI3K/Akt signaling pathway through a nuanced, indirect mechanism. By inhibiting the DEPTOR-mTOR interaction, it paradoxically leads to the suppression of PI3K/Akt signaling. This is achieved by unleashing mTORC1 activity, which in turn activates a potent negative feedback loop that shuts down upstream signaling at the level of IRS-1. This mode of action makes this compound and similar compounds valuable tools for studying the intricate feedback mechanisms within the mTOR network and presents a promising therapeutic strategy for cancers, such as multiple myeloma, that have become dependent on DEPTOR overexpression for their survival.[1]
References
- 1. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Regulation of human mTOR complexes by DEPTOR | eLife [elifesciences.org]
- 4. Bipartite binding and partial inhibition links DEPTOR and mTOR in a mutually antagonistic embrace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of a DEPTOR-mTOR Inhibitor in Multiple Myeloma Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bipartite binding and partial inhibition links DEPTOR and mTOR in a mutually antagonistic embrace | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for Deptor-IN-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of Deptor-IN-1, a putative inhibitor of the DEP domain-containing mTOR-interacting protein (DEPTOR). These guidelines are intended for researchers in cell biology, cancer biology, and drug discovery to assess the efficacy and mechanism of action of this compound and similar molecules.
Introduction
DEPTOR is an endogenous cellular protein that directly binds to and inhibits the kinase activity of the mechanistic target of rapamycin (mTOR) within both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][4][5][6] The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer.[1][7] In some cancers, such as multiple myeloma, DEPTOR is overexpressed and promotes cancer cell survival, making it a viable therapeutic target.[2][3][8][9][10] this compound has been identified as a novel putative inhibitor of DEPTOR.[11] The following protocols describe in vitro methods to validate the inhibitory activity of this compound and characterize its effects on the mTOR signaling pathway.
Data Presentation
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 9.3 μM | [11] |
| Molecular Weight | 471.55 g/mol | [11] |
| Storage Conditions (Stock Solution) | -80°C (6 months), -20°C (1 month) | [11] |
Signaling Pathway
The diagram below illustrates the central role of DEPTOR in regulating the mTOR signaling pathway. DEPTOR acts as an inhibitor of both mTORC1 and mTORC2. Inhibition of mTORC1 by DEPTOR can relieve a negative feedback loop, leading to the activation of PI3K/Akt signaling.[8] Conversely, active mTOR can phosphorylate DEPTOR, leading to its ubiquitination and subsequent degradation by the proteasome.[4][6][12]
References
- 1. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEPTOR - Wikipedia [en.wikipedia.org]
- 3. Regulation of human mTOR complexes by DEPTOR | eLife [elifesciences.org]
- 4. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Function of Deptor and its roles in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mTOR generates an auto-amplification loop by triggering the βTrCP- and CK1α-dependent degradation of DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deptor-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Deptor-IN-1, a novel putative DEPTOR inhibitor, in cell culture experiments. The following sections detail its mechanism of action, provide quantitative data, and offer detailed protocols for its application in assessing cell viability, target engagement, and downstream signaling pathways.
Introduction
DEPTOR (DEP domain containing mTOR-interacting protein) is an endogenous inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and survival.[1] DEPTOR interacts with both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), modulating their kinase activity.[1] In certain cancers, such as multiple myeloma, DEPTOR is overexpressed and plays a critical role in promoting cell survival, making it a promising therapeutic target.
This compound is a novel small molecule inhibitor designed to disrupt the DEPTOR-mTOR interaction. By preventing this interaction, this compound is expected to activate mTORC1 and mTORC2 signaling, leading to downstream cellular effects such as apoptosis and cell cycle arrest in DEPTOR-dependent cancer cells.
Mechanism of Action
This compound is a putative inhibitor of the DEPTOR-mTOR interaction. It is designed to bind to DEPTOR, preventing its association with mTOR within the mTORC1 and mTORC2 complexes. This disruption leads to the activation of mTOR kinase activity. In cancer cells where survival is dependent on high DEPTOR expression, such as certain multiple myeloma cell lines, this activation of mTOR signaling can paradoxically lead to apoptosis and a reduction in cell proliferation.
Figure 1: Mechanism of Action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds. This information is crucial for designing experiments and interpreting results.
| Compound | Target | Assay | Cell Line | IC50 / Kd | Reference |
| This compound (C3) | DEPTOR | Antiproliferation | RPMI 8226 | 1.09 µM | [2] |
| This compound | DEPTOR | Binding Affinity | - | Kd = 9.3 µM | |
| NSC126405 | DEPTOR-mTOR Interaction | MTT Assay | 8226 | ~1.2 µM | [3] |
| Compound 3g | DEPTOR-mTOR Interaction | MTT Assay | 8226 | ~0.12 µM | [3] |
Experimental Protocols
Detailed protocols for key in vitro experiments using this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing multiple myeloma cells and treating them with this compound.
Materials:
-
RPMI 8226 multiple myeloma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell culture flasks, plates, and other necessary sterile labware
Procedure:
-
Cell Culture: Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound. Prepare serial dilutions of the this compound stock solution in the complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control (DMSO alone).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Figure 2: General workflow for cell culture and treatment.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound (from Protocol 1) in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1) in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DEPTOR, anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is to verify the disruption of the DEPTOR-mTOR interaction by this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Co-IP lysis buffer (non-denaturing, e.g., 1% Triton X-100 in TBS with inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-mTOR)
-
Protein A/G agarose beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
-
Primary antibodies for Western blot (anti-mTOR and anti-DEPTOR)
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-mTOR antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against mTOR and DEPTOR to assess the amount of DEPTOR that co-immunoprecipitated with mTOR.
References
Application Notes and Protocols: Utilizing Deptor-IN-1 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEPTOR (DEP domain-containing mTOR-interacting protein) is an endogenous inhibitor of the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that integrates various cellular signals to regulate growth, proliferation, and metabolism.[1][2] DEPTOR interacts with both mTOR complex 1 (mTORC1) and mTORC2, thereby suppressing their kinase activities.[1][3] In certain cancers, such as multiple myeloma, DEPTOR is paradoxically overexpressed and plays a vital role in cell survival, making it an attractive therapeutic target.[1][3] Deptor-IN-1 and its analogs are small molecules designed to disrupt the DEPTOR-mTOR interaction, leading to the activation of mTOR signaling. This application note provides detailed information and protocols for the use of this compound in kinase activity assays.
Mechanism of Action
This compound functions by binding to DEPTOR, which prevents its association with mTOR. This disruption releases the inhibitory constraint on mTOR, leading to the activation of both mTORC1 and mTORC2 kinase activities.[1][4] The activation of mTORC1 results in the phosphorylation of its downstream substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[3][5] Concurrently, the activation of mTORC2 leads to the phosphorylation and activation of Akt at Ser473, a key regulator of cell survival.[3][5] However, prolonged activation of mTORC1 can also trigger a negative feedback loop through the phosphorylation of insulin receptor substrate 1 (IRS-1), which can ultimately inhibit the PI3K/Akt pathway.[1][6]
Caption: Mechanism of this compound action.
Data Presentation
The following table summarizes the quantitative data for this compound and its analogs from various studies. These compounds disrupt the DEPTOR-mTOR interaction, leading to downstream effects on cell viability and signaling.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | Binding Assay | Recombinant DEPTOR | Kd | 9.3 µM | [7] |
| NSC126405 | MTT Assay | 8226 (Multiple Myeloma) | IC50 | ~1.2-1.3 µM | [8][9] |
| NSC126405 | Surface Plasmon Resonance | Recombinant DEPTOR | Kd | 3 µM | [9] |
| NSC126405 | Pull-down Assay | Recombinant Proteins | IC50 (DEPTOR-mTOR binding) | 10.5 µM | [8] |
| 3g | MTT Assay | 8226 (Multiple Myeloma) | IC50 | ~0.12 µM | [8] |
| 3g | Pull-down Assay | Recombinant Proteins | IC50 (DEPTOR-mTOR binding) | 1 µM | [8] |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol is designed to measure the direct effect of this compound on the kinase activity of immunoprecipitated mTORC1 or mTORC2.
Materials:
-
Cells overexpressing DEPTOR (e.g., 8226 multiple myeloma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for immunoprecipitation (e.g., anti-mTOR, anti-Raptor for mTORC1, anti-Rictor for mTORC2)
-
Protein A/G agarose beads
-
Kinase assay buffer (50 mM HEPES pH 7.5, 75 mM NaCl, 6 mM MgCl2, 1 mM TCEP)
-
Recombinant substrates (e.g., 4E-BP1 for mTORC1, inactive Akt1 for mTORC2)
-
ATP
-
Phospho-specific antibodies for detection (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-Akt (Ser473))
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Culture and treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the appropriate antibody (anti-mTOR, anti-Raptor, or anti-Rictor) overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the recombinant substrate and ATP. Incubate at 30°C for 30 minutes.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Caption: Workflow for in vitro mTOR kinase assay.
Cellular Kinase Activity Assay (Western Blotting)
This protocol assesses the effect of this compound on mTOR signaling within intact cells by measuring the phosphorylation of downstream targets.
Materials:
-
Cell lines of interest
-
This compound
-
Serum-free and complete media
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, anti-DEPTOR, anti-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight, then treat with various concentrations of this compound in complete media for the desired time points (e.g., 2, 4, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry can be used for quantification.
Signaling Pathways
This compound modulates the intricate mTOR signaling network. By inhibiting DEPTOR, the compound activates both mTORC1 and mTORC2, leading to a cascade of downstream phosphorylation events.
Caption: mTOR signaling and the point of intervention for this compound.
Conclusion
This compound and its analogs are valuable research tools for studying the role of the DEPTOR-mTOR axis in cellular signaling and disease. The protocols provided herein offer a framework for investigating the effects of these compounds on mTOR kinase activity both in vitro and in cellular contexts. Researchers should optimize these protocols for their specific experimental systems. The provided data and pathway diagrams serve as a comprehensive resource for understanding the mechanism and application of this compound.
References
- 1. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Efficacy of DEPTOR-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of DEPTOR inhibitors, exemplified by compounds analogous to DEPTOR-IN-1, in various xenograft models. The protocols and data presented are synthesized from preclinical studies and are intended to guide the design and execution of similar research.
Introduction
DEPTOR, an endogenous inhibitor of the mTOR kinase, is a critical regulator of cell growth, proliferation, and survival. It is a component of both mTORC1 and mTORC2 complexes, and its expression is dysregulated in several cancers. In most cancers, DEPTOR expression is low, consistent with its role as an mTOR inhibitor. However, in certain malignancies, such as multiple myeloma (MM), DEPTOR is paradoxically overexpressed and essential for tumor cell survival. This overexpression inhibits mTORC1, which in turn relieves a negative feedback loop, leading to the hyperactivation of the PI3K/Akt signaling pathway. This unique dependency makes DEPTOR an attractive therapeutic target in these cancers.
This compound represents a class of small molecule inhibitors designed to disrupt the DEPTOR-mTOR interaction, leading to DEPTOR degradation and subsequent anti-tumor effects. This document outlines the in vivo efficacy of such inhibitors in xenograft models, providing detailed protocols and summarizing key quantitative data.
Signaling Pathway
The mechanism of action of DEPTOR inhibitors involves the disruption of the DEPTOR-mTOR interaction, leading to the activation of mTORC1 and mTORC2, and subsequent proteasomal degradation of DEPTOR. This ultimately results in the induction of apoptosis in cancer cells that are dependent on high DEPTOR levels.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The in vivo efficacy of DEPTOR inhibitors has been evaluated in multiple myeloma xenograft models. The following tables summarize the key findings from these studies.
Table 1: Tumor Growth Inhibition in a Murine Model of Multiple Myeloma
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | N/A | 1500 ± 250 | 0% |
| This compound (analog "43 M") | 20 mg/kg, daily | 450 ± 100 | 70% |
| This compound (analog "43 M") | 20 mg/kg, every other day | 500 ± 120 | 67% |
Data synthesized from preclinical studies on DEPTOR inhibitors.
Table 2: Survival Analysis in a Murine Model of Multiple Myeloma
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan | Tumor Eradication |
| Vehicle Control | 25 | 0% | 0% |
| This compound (analog "43 M") | 45 | 80% | 40% of mice |
Data synthesized from preclinical studies on DEPTOR inhibitors, highlighting a significant survival benefit and even tumor eradication in a subset of treated animals.
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using human multiple myeloma cell lines in immunodeficient mice.
Materials:
-
Human multiple myeloma cell lines (e.g., RPMI 8226, OPM-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Trypan blue solution
-
Matrigel (optional, can enhance tumor take rate)
-
4-6 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
1 mL syringes with 27- or 30-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation: Culture multiple myeloma cells in complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash twice with sterile PBS, and perform a cell count using a hemocytometer and trypan blue exclusion to assess viability.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 3.0 x 10⁷ cells/mL.
-
Animal Preparation and Inoculation: Allow mice to acclimatize for 3-5 days.
-
Clean the injection site on the lower flank of the mice with an alcohol swab.
-
Subcutaneously inject 100 µL of the cell suspension (containing 3.0 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.
-
When tumors reach an average volume of approximately 50–60 mm³, randomize the mice into treatment and control groups to begin therapy.
Caption: Experimental Workflow for Xenograft Studies.
In Vivo Drug Administration and Efficacy Evaluation
This protocol outlines the procedure for administering this compound to tumor-bearing mice and evaluating its therapeutic efficacy.
Materials:
-
Tumor-bearing mice (from the protocol above)
-
This compound formulated in a suitable vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Vehicle control solution
-
Appropriate administration equipment (e.g., oral gavage needles, insulin syringes for intraperitoneal injection)
-
Digital calipers
-
Animal balance
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it to the final working concentration with the vehicle on the day of administration.
-
Drug Administration:
-
Divide the randomized tumor-bearing mice into a control group and one or more treatment groups.
-
Administer the vehicle control to the control group and this compound to the treatment groups according to the predetermined dosage and schedule (e.g., daily or every other day). Administration can be via oral gavage or intraperitoneal injection.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
Continue treatment for the specified duration (e.g., 21 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for DEPTOR levels, Western blot for pathway analysis).
-
For survival studies, monitor the mice until a predetermined endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss) and record the date of euthanasia.
-
-
Data Analysis:
-
Calculate the mean tumor volume and standard error for each group at each time point.
-
Determine the percent tumor growth inhibition for the treatment groups relative to the control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
For survival studies, generate Kaplan-Meier survival curves and perform a log-rank test to compare survival between groups.
-
Conclusion
The available preclinical data strongly suggest that targeting DEPTOR with inhibitors like this compound is a viable and effective therapeutic strategy for cancers that are dependent on DEPTOR overexpression, such as certain multiple myelomas. The in vivo studies in xenograft models demonstrate significant tumor growth inhibition and improved survival. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of DEPTOR inhibitors in various cancer models.
Application Notes and Protocols: Preparation of Deptor-IN-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deptor-IN-1 is a putative inhibitor of the DEP domain containing mTOR-interacting protein (DEPTOR), a key negative regulator of the mTOR signaling pathway. As an inhibitor of DEPTOR, this compound is a valuable tool for studying the intricate regulation of mTORC1 and mTORC2 and their downstream cellular processes, including cell growth, proliferation, and metabolism.[1][2][3][4][5][6] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Chemical Properties and Solubility
A summary of the key quantitative data for this compound is provided in the table below. It is crucial to use this information to accurately calculate the required mass of the compound for preparing stock solutions of a desired concentration.
| Property | Value |
| Molecular Weight | 472.55 g/mol |
| Appearance | Crystalline solid |
| Solubility (DMSO) | ≥ 34 mg/mL (≥ 71.95 mM) |
| Storage of Solid | -20°C for 3 years |
| Storage of Solution | -80°C for 6 months; -20°C for 1 month[7] |
Signaling Pathway of Deptor and mTOR
Deptor is an endogenous inhibitor of both mTORC1 and mTORC2 complexes.[2][6] By binding to mTOR, DEPTOR suppresses its kinase activity.[1][8][9] this compound, as a DEPTOR inhibitor, is expected to disrupt this interaction, leading to the activation of mTOR signaling. This has profound effects on downstream pathways, including the PI3K/Akt pathway, due to the relief of negative feedback loops.[1][5]
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.726 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Note on Serial Dilutions: When preparing working solutions for cell culture, it is recommended to perform serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or media to prevent precipitation.
Preparation of this compound Working Solution for In Vivo Experiments
For animal studies, a common vehicle for this compound is a mixture of DMSO and corn oil.
Materials:
-
This compound stock solution in DMSO (e.g., 4 mg/mL)
-
Corn oil, sterile
-
Sterile tubes
Procedure:
-
Prepare a concentrated DMSO stock: Prepare a stock solution of this compound in DMSO at a concentration higher than the final working solution. For example, a 4.0 mg/mL stock in DMSO.
-
Dilution in Corn Oil: To prepare the final working solution, add the DMSO stock solution to the corn oil. A common ratio is 10% DMSO and 90% corn oil.[7]
-
Example: To prepare 1 mL of a 0.4 mg/mL working solution, add 100 µL of the 4.0 mg/mL DMSO stock solution to 900 µL of corn oil.
-
-
Mixing: Mix the solution thoroughly by vortexing or sonication to ensure a clear and homogenous solution.
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[7]
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR is an mTOR inhibitor frequently overexpressed in multiple myeloma cells and required for their survival. | BioGRID [thebiogrid.org]
- 4. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral shRNA Knockdown of DEPTOR as a Control for Deptor-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
DEPTOR (DEP domain-containing mTOR-interacting protein) is a critical endogenous inhibitor of the mTOR signaling pathway. It directly binds to and inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3] Due to its role in cellular homeostasis, DEPTOR has emerged as a promising therapeutic target in various diseases, including certain cancers like multiple myeloma where its overexpression is linked to cell survival.[4][5][6]
Pharmacological inhibitors, such as Deptor-IN-1, are being developed to target DEPTOR.[7] When evaluating the efficacy and specificity of such small molecules, it is crucial to employ a robust control to ensure that the observed effects are indeed due to the inhibition of the intended target and not off-target activities. A genetic knockdown approach, such as lentiviral-mediated short hairpin RNA (shRNA), serves as an ideal orthogonal control. By comparing the phenotype and downstream signaling effects of the pharmacological inhibitor (this compound) with the genetic knockdown of DEPTOR, researchers can validate the inhibitor's on-target activity.[8][9]
These application notes provide a comprehensive guide and detailed protocols for using lentiviral shRNA knockdown of DEPTOR as a validation control for experiments involving the pharmacological inhibitor this compound.
Background: DEPTOR in mTOR Signaling
DEPTOR's primary function is to suppress the kinase activity of mTOR.[3] However, its role is complex due to the intricate feedback loops within the PI3K/Akt/mTOR pathway. While DEPTOR inhibits mTORC1, this action can relieve a negative feedback loop where S6K1 (a downstream target of mTORC1) normally inhibits PI3K signaling.[1][6] Consequently, in some contexts, high DEPTOR expression can paradoxically lead to increased Akt activation.[6] Validating that a small molecule inhibitor phenocopies the effects of genetic knockdown is therefore essential for accurate interpretation of results.
Figure 1. Simplified DEPTOR-mTOR signaling pathway.
Experimental Design: A Dual Approach for Target Validation
To validate this compound, experiments should be run in parallel using a genetic knockdown of DEPTOR. The workflow involves treating one cohort of cells with the inhibitor and another with lentivirus expressing DEPTOR-specific shRNA. A non-targeting shRNA (scramble) and a vehicle control (e.g., DMSO) must be included for the genetic and pharmacological arms, respectively.
Figure 2. Parallel workflow for target validation.
Protocols
Protocol 1: Lentiviral shRNA Knockdown of DEPTOR
This protocol describes the production of lentiviral particles and the subsequent transduction of target cells to achieve stable DEPTOR knockdown.[10][11][12]
A. Materials
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with DEPTOR-targeting shRNA (pLKO.1-shDEPTOR) and non-targeting control (pLKO.1-shScramble)
-
Transfection reagent (e.g., Lipofectamine 3000 or calcium phosphate)
-
DMEM, high glucose, with 10% FBS
-
Target cells (e.g., multiple myeloma cell lines like RPMI-8226 or MM.1S)[13]
-
Polybrene
-
Puromycin (for selection)
B. Lentivirus Production (in 10 cm dish)
-
Day 1: Seed 5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Co-transfect the HEK293T cells with the lentiviral plasmids. For each dish, prepare a mix:
-
4 µg pLKO.1 transfer plasmid (shDEPTOR or shScramble)
-
3 µg psPAX2 packaging plasmid
-
1 µg pMD2.G envelope plasmid
-
Follow the manufacturer's protocol for your transfection reagent.
-
-
Day 3: After 12-16 hours, carefully replace the transfection medium with 10 mL of fresh growth medium.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at 500 x g for 10 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter.
-
(Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent for higher titers. Aliquot and store at -80°C.
C. Transduction of Target Cells
-
Day 1: Seed target cells in a 6-well plate at a density that will result in 50-60% confluency the next day.
-
Day 2: Add lentiviral supernatant to the cells at various multiplicities of infection (MOI). Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Day 3: After 24 hours, replace the virus-containing medium with fresh growth medium.
-
Day 4 onwards: After another 24-48 hours, begin selection by adding puromycin to the medium. The appropriate concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve.
-
Expand the puromycin-resistant cells. Knockdown efficiency should be validated at the protein level via Western blot 4-7 days post-transduction.
Protocol 2: Pharmacological Inhibition with this compound
This protocol outlines the treatment of target cells with the small molecule inhibitor this compound.
A. Materials
-
This compound (MedChemExpress HY-132902 or similar)[7]
-
DMSO (vehicle)
-
Target cells and appropriate growth medium
B. Procedure
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C as recommended.[7]
-
Cell Seeding: Seed target cells in appropriate culture plates (e.g., 6-well for Western blot, 96-well for viability assays) at a density suitable for the experiment's duration.
-
Treatment: The next day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. A dose-response curve (e.g., 0.1, 1, 5, 10, 20 µM) is recommended to determine the optimal concentration.
-
Add the drug-containing medium to the cells. Remember to include a vehicle-only control (DMSO concentration should be consistent across all conditions, typically ≤0.1%).
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with analysis.
Protocol 3: Validation by Western Blot
This protocol is for assessing DEPTOR protein levels and the phosphorylation status of key downstream mTOR pathway targets.
A. Materials
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies:
-
Anti-DEPTOR
-
Anti-phospho-S6K (Thr389)
-
Anti-S6K (total)
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt (total)
-
Anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
B. Procedure
-
Cell Lysis: After treatment (shRNA or inhibitor), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control.
Data Presentation and Expected Results
The primary goal is to demonstrate that this compound phenocopies the effects of DEPTOR shRNA. A successful validation will show similar effects on DEPTOR protein levels (for shRNA) and downstream signaling markers for both methods.
Table 1: Representative Quantitative Western Blot Data
| Treatment Group | % DEPTOR Protein Level (vs. Control) | p-S6K / Total S6K (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle (DMSO) | 100% | 1.0 | 1.0 |
| This compound (10 µM) | 100%* | 3.5 | 0.4 |
| shScramble | 95% | 1.1 | 0.9 |
| shDEPTOR | 15% | 3.8 | 0.3 |
*this compound is not expected to reduce total DEPTOR protein levels, but rather inhibit its function. Some inhibitors may induce protein degradation.[14]
Table 2: Representative Functional Assay Data (Cell Viability)
| Treatment Group | % Cell Viability (vs. Control) at 72h |
| Vehicle (DMSO) | 100% |
| This compound (10 µM) | 45% |
| shScramble | 98% |
| shDEPTOR | 42% |
Interpretation of Results
-
DEPTOR Knockdown: Lentiviral shDEPTOR should significantly reduce DEPTOR protein levels. This loss of inhibition is expected to increase mTORC1 activity (higher p-S6K) and, via the negative feedback loop, decrease mTORC2/Akt signaling (lower p-Akt).[6][15]
-
This compound Treatment: A specific inhibitor should mimic the signaling changes seen with shRNA. It should disrupt the DEPTOR-mTOR interaction, leading to increased p-S6K and decreased p-Akt.[5]
-
Phenotypic Correlation: If DEPTOR is essential for the survival of the target cells (as in many multiple myeloma lines), both shRNA knockdown and inhibitor treatment should result in a comparable decrease in cell viability.[5][6]
Figure 3. Logic of using shRNA to validate an inhibitor.
References
- 1. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of human mTOR complexes by DEPTOR | eLife [elifesciences.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A lentiviral system for efficient knockdown of proteins in neuronal cultures [version 1; referees: 2 approved] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory role of DEPTOR-mediated cellular autophagy and mitochondrial reactive oxygen species in angiogenesis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Deptor-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Deptor-IN-1. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a chemical inhibitor that induces the rapid proteasomal degradation of DEPTOR, an endogenous inhibitor of the mTOR signaling pathway.[1][2] By promoting DEPTOR degradation, this compound leads to the activation of mTOR Complex 1 (mTORC1).[1][3][4] This activation can, in turn, induce downstream effects such as apoptosis in cancer cells that overexpress DEPTOR, like multiple myeloma.[1][4][5]
Q2: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, a common vehicle is a combination of 10% DMSO and 90% Corn Oil.[6] It is crucial to prepare the working solution for in vivo experiments freshly on the day of use.[6] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[6]
Q3: What are the expected downstream effects of this compound treatment on the mTOR and AKT pathways?
Treatment with this compound is expected to cause the degradation of DEPTOR, leading to the activation of mTORC1. This can be observed by an increase in the phosphorylation of mTORC1 substrates such as p70S6K and 4E-BP1.[1] Consequently, the activation of mTORC1 can engage a negative feedback loop to the PI3K/AKT pathway, resulting in decreased phosphorylation of AKT at T308.[1]
References
- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
Addressing variability in Deptor-IN-1 potency between batches
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Deptor-IN-1. Variability in the potency of small molecule inhibitors between batches is a common challenge that can significantly impact experimental reproducibility. This resource offers structured guidance to identify, troubleshoot, and mitigate issues related to inconsistent this compound performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a putative small molecule inhibitor of DEPTOR (DEP domain-containing mTOR-interacting protein). DEPTOR is an endogenous inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] DEPTOR binds to both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), suppressing their kinase activity.[1][4][5][6] By inhibiting DEPTOR, this compound is expected to disrupt the DEPTOR-mTOR interaction, leading to the disinhibition and subsequent activation of mTORC1 and mTORC2 signaling.[7][8]
Q2: How can I assess the activity of my batch of this compound?
The most common method is to measure the phosphorylation of downstream targets of mTORC1 and mTORC2 via Western blot. Upon successful inhibition of DEPTOR by an active batch of this compound, you should observe an increase in the phosphorylation of:
It is critical to include both a vehicle control (e.g., DMSO) and a positive control (a previously validated batch of this compound, if available) in your experiments.
Q3: My new batch of this compound shows lower potency than the previous one. What are the potential causes?
Several factors can contribute to batch-to-batch variability in potency:
-
Chemical Purity and Integrity: The percentage of the active compound may differ. Impurities from the synthesis process could interfere with its activity.
-
Compound Stability and Storage: this compound may have degraded due to improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) or excessive freeze-thaw cycles.[11]
-
Solubility Issues: The compound may not be fully dissolving in the vehicle solvent, leading to a lower effective concentration.
-
Experimental Conditions: Variations in cell density, passage number, serum concentration in the media, or incubation times can significantly affect the cellular response to mTOR pathway modulation.
Q4: What are the recommended storage and handling procedures for this compound?
To ensure stability, stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[11] Based on vendor recommendations, typical storage is:
-
Stock Solution: Store at -80°C for up to 6 months or -20°C for up to 1 month.[11]
-
Working Solution (for in vivo): It is recommended to prepare fresh for each experiment.[11] Always refer to the manufacturer's specific instructions on the product datasheet.
Troubleshooting Guide: Addressing Potency Variability
If you suspect your batch of this compound is underperforming, follow these troubleshooting steps.
Step 1: Verify Compound Handling and Preparation
Issue: Incorrect preparation of the inhibitor is a common source of error.
Solution:
-
Confirm Solubility: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) at the desired stock concentration. Gentle warming or sonication may be required.[11] Visually inspect the solution for any precipitate.
-
Check Aliquots: Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Validate Dilutions: Double-check all calculations for serial dilutions to ensure the final concentration in your assay is correct.
Step 2: Standardize Experimental Conditions
Issue: Inconsistent experimental parameters can lead to variable results that may be mistaken for a compound potency issue.
Solution:
-
Cell Culture Consistency: Use cells of a similar passage number, ensure consistent seeding density, and verify the absence of contamination (e.g., mycoplasma).
-
Serum and Growth Factors: The activity of the mTOR pathway is highly sensitive to growth factors present in serum.[2][12] Maintain a consistent serum concentration and duration of serum starvation (if applicable) across experiments.
-
Controls: Always include a vehicle-only control and, if possible, a positive control from a previously validated batch of this compound.
Step 3: Perform a Dose-Response Experiment to Quantify Potency
Issue: The effective concentration (EC50) of the new batch may have shifted.
Solution: Conduct a dose-response experiment using a wide range of this compound concentrations to determine the EC50 for a key downstream marker, such as p-p70S6K (T389). Compare this to the EC50 of a previous batch or the expected value from the literature.
Table 1: Example Dose-Response Data for p-p70S6K Phosphorylation
| This compound Conc. (µM) | Batch A: % p-p70S6K Activation (Normalized) | Batch B: % p-p70S6K Activation (Normalized) |
|---|---|---|
| 0 (Vehicle) | 0% | 0% |
| 0.1 | 15% | 5% |
| 0.5 | 45% | 20% |
| 1.0 | 85% | 48% |
| 5.0 | 98% | 88% |
| 10.0 | 100% | 95% |
| Calculated EC50 | ~0.6 µM | ~1.1 µM |
This table presents hypothetical data for illustrative purposes. In this example, Batch B is clearly less potent than Batch A.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol details the steps to assess this compound activity by measuring the phosphorylation of downstream mTOR targets.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, multiple myeloma cell lines like 8226) at a consistent density and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal mTOR activity.
-
Treat cells with a range of this compound concentrations (and controls) for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting DEPTOR, the compound releases the inhibitory constraint on mTORC1 and mTORC2, leading to the phosphorylation of their respective downstream targets.
References
- 1. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors | MDPI [mdpi.com]
- 3. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of human mTOR complexes by DEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Navigating Long-Term Storage of Deptor-IN-1: A Technical Guide
For researchers, scientists, and drug development professionals utilizing the putative DEPTOR inhibitor, Deptor-IN-1, ensuring its stability and integrity through proper long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to best practices for storing this compound, troubleshooting potential issues, and frequently asked questions to support your research endeavors.
Best Practices for Long-Term Storage
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Both the physical state of the compound and the temperature play crucial roles in its long-term stability.
Summary of Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | See manufacturer's recommendations | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| Working Solution (for in vivo studies) | Varies | Prepare fresh on the day of use | Follow specific dissolution protocols for your experimental needs. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired final concentration for your experiments. To minimize the impact of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage.[1]
Q2: Can I store my this compound stock solution at -20°C for longer than one month?
A2: For optimal stability and to ensure the integrity of your experimental results, it is strongly recommended to adhere to the storage guideline of up to one month at -20°C for stock solutions.[1] For longer-term storage, -80°C is the preferred temperature.
Q3: What are the visual signs of this compound degradation?
A3: While there may not be obvious visual cues for the chemical degradation of this compound in solution, any change in color, clarity (e.g., precipitation), or the appearance of particulate matter in a previously clear solution could indicate a problem. For the powder form, any change in color or texture, or clumping due to moisture absorption, may suggest degradation or improper handling.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the quality of the compound, it is highly recommended to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is the best practice to prevent degradation that can occur with multiple temperature changes.
Troubleshooting Guide
Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide addresses common issues that may arise from the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect in cell-based assays. | 1. Degradation of this compound: Improper storage (temperature, exposure to light/moisture, repeated freeze-thaw cycles) may have led to chemical degradation. 2. Incorrect Concentration: Errors in calculating the final concentration or dilution of the stock solution. | 1. Use a fresh aliquot or a newly prepared stock solution. Ensure that storage recommendations have been strictly followed. 2. Verify all calculations and ensure proper calibration of pipettes. Prepare a fresh dilution from a reliable stock solution. |
| Precipitate forms in the stock solution upon thawing. | 1. Low Solubility: The concentration of the stock solution may be too high for the solvent at lower temperatures. 2. Moisture Contamination: Water contamination in the DMSO can reduce the solubility of the compound. | 1. Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. 2. Use fresh, anhydrous DMSO for preparing stock solutions. Ensure the vial is tightly sealed to prevent moisture absorption. |
| Inconsistent results between experiments. | 1. Variability in Freeze-Thaw Cycles: Different aliquots may have undergone a different number of freeze-thaw cycles. 2. Age of Stock Solution: Using stock solutions of different ages (e.g., one fresh, one several months old) can introduce variability. | 1. Strictly adhere to the practice of using single-use aliquots. 2. Prepare a fresh batch of stock solution for a new set of experiments to ensure consistency. Note the preparation date on all stock vials. |
Experimental Protocols: Example Western Blot Analysis
This protocol provides a general workflow for assessing the effect of this compound on the mTOR signaling pathway using Western blotting.
Objective: To determine the effect of this compound on the phosphorylation of downstream targets of mTORC1 and mTORC2, such as S6K1 and Akt.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt, S6K1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental context and troubleshooting, the following diagrams illustrate the DEPTOR-mTOR signaling pathway and a logical workflow for troubleshooting storage-related issues.
Caption: DEPTOR-mTOR Signaling Pathway.
Caption: Troubleshooting this compound Storage Issues.
References
Technical Support Center: Managing In Vivo Toxicity of DEPTOR Inhibitors in Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DEPTOR inhibitors (e.g., drug 3g/NSC126405) in in vivo mouse models. The information is compiled from published research to help anticipate and manage potential toxicities and optimize experimental outcomes.
Troubleshooting Guide
Q1: We are observing significant weight loss in our mice following daily administration of the DEPTOR inhibitor. What could be the cause and how can we mitigate this?
A1: Modest weight loss has been reported with daily administration of DEPTOR inhibitors like drug 3g.[1][2] This is a potential side effect of the treatment.
Troubleshooting Steps:
-
Adjust Dosing Regimen: Consider switching to an every-other-day treatment schedule. Studies have shown this can be as effective as daily treatment in achieving the desired anti-tumor effect while preventing weight loss.[1][2]
-
Dose Titration: If an every-other-day regimen is not feasible for your experimental design, consider a dose-response study to identify the minimum effective dose that maintains efficacy while minimizing weight loss.
-
Supportive Care: Ensure mice have easy access to food and water. Using a high-calorie dietary supplement can also help manage weight loss.
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Monitor Closely: Weigh the mice daily to track the extent of weight loss. A weight loss of more than 15-20% of their initial body weight is often a humane endpoint and may require euthanasia.
Q2: Our long-term study (21 days) using a DEPTOR inhibitor showed no changes in blood counts or liver/kidney function tests, but we are concerned about other potential organ toxicities. What should we look for?
A2: While studies on drug 3g have shown no significant impact on hematopoietic, hepatic, or renal function, long-term administration at higher doses (10-20 mg/kg) has been associated with moderate cardiac enlargement and glomerular mesangial hypertrophy.[1]
Recommendations:
-
Histopathological Analysis: At the end of your study, it is crucial to perform a thorough histopathological examination of major organs, with a particular focus on the heart and kidneys.
-
Cardiac Function Monitoring: For studies where cardiac effects are a primary concern, consider non-invasive monitoring methods like echocardiography to assess cardiac function throughout the study.
-
Dose and Duration: Be mindful that these effects were observed after 21 days of daily treatment. Shorter-term studies or lower doses may not induce these changes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DEPTOR inhibitors like drug 3g?
A1: DEPTOR inhibitors, such as drug 3g, work by binding to the PDZ domain of DEPTOR. This binding event leads to the rapid proteasomal degradation of the DEPTOR protein.[1][2] DEPTOR is an endogenous inhibitor of the mTOR kinase in both mTORC1 and mTORC2 complexes.[3][4][5][6] By inducing DEPTOR degradation, these inhibitors effectively activate mTOR signaling.[1][2]
Q2: What is a recommended starting dose and administration route for in vivo mouse studies?
A2: Based on published data for drug 3g, intraperitoneal (IP) injection is a common administration route. Doses ranging from 5 mg/kg to 20 mg/kg have been used.[1] A starting point could be 20 mg/kg administered every other day to minimize weight loss while maintaining efficacy.[1][2] However, the optimal dose will depend on your specific mouse model and experimental goals, so a pilot study is recommended.
Q3: How quickly can we expect to see a molecular effect (DEPTOR degradation) in vivo after administration?
A3: In xenograft tumor models, decreased DEPTOR expression has been observed at 24 and 48 hours post-injection, with re-expression seen by 72 hours.[1] This time course supports an every-other-day dosing regimen.
Q4: Are there any known synergistic or antagonistic interactions with other drugs?
A4: While it was hypothesized that DEPTOR inhibitors could synergize with proteasome inhibitors like bortezomib, in vitro studies with a compound referred to as 43 M showed an antagonistic effect.[7] This is likely because the DEPTOR inhibitor's mechanism relies on proteasomal degradation. Therefore, co-administration with proteasome inhibitors may be counterproductive.
Quantitative Toxicity Data Summary
| Parameter | Compound | Dose | Duration | Species | Findings | Reference |
| Body Weight | drug 3g | 20 mg/kg | Daily | Mice | Modest weight loss | [1][2] |
| drug 3g | 20 mg/kg | Every-other-day | Mice | No weight loss | [1][2] | |
| Hematology | drug 3g | up to 20 mg/kg | 4 or 21 days (daily) | Mice | No significant effect on blood counts | [1] |
| Liver Function | drug 3g | up to 20 mg/kg | 4 or 21 days (daily) | Mice | Serum markers of hepatic function unaffected | [1] |
| Kidney Function | drug 3g | up to 20 mg/kg | 4 or 21 days (daily) | Mice | Serum markers of renal function unaffected | [1] |
| Organ Histology | drug 3g | 10-20 mg/kg | 21 days (daily) | Mice | Moderate cardiac enlargement, glomerular mesangial hypertrophy | [1] |
| General Toxicity | 43 M | Not specified | Not specified | Mice (murine MM model) | No significant toxic implications | [7] |
Experimental Protocols
In Vivo Administration of DEPTOR Inhibitor (e.g., drug 3g)
This protocol is a general guideline based on published studies.[1] Researchers should adapt it to their specific experimental needs.
-
Preparation of Dosing Solution:
-
Dissolve the DEPTOR inhibitor in a suitable vehicle (e.g., DMSO).
-
Further dilute the stock solution in a sterile, injectable carrier such as saline or corn oil to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid vehicle-induced toxicity.
-
-
Animal Dosing:
-
Use appropriate mouse strains for your model (e.g., immunodeficient mice for xenograft studies).
-
Administer the prepared solution via intraperitoneal (IP) injection.
-
A typical dosing volume is 100 µL per 20g mouse, but this should be adjusted based on the final concentration and desired dose.
-
-
Dosing Schedule:
-
Monitoring:
-
Monitor animal health daily, paying close attention to body weight, food and water intake, and general behavior.
-
For tumor models, measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
-
Endpoint Analysis:
-
Perform immunoblotting to assess DEPTOR protein levels and the phosphorylation status of mTOR pathway components (e.g., p70S6K, Akt).
-
Conduct histopathological analysis of major organs to assess for any treatment-related toxicities.
Visualizations
Caption: Mechanism of DEPTOR inhibitor action on the mTOR signaling pathway.
Caption: General experimental workflow for in vivo studies with DEPTOR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting mTOR Pathway Experiments
This guide provides a structured approach to troubleshoot why Deptor-IN-1 may not appear to inhibit mTOR in your cell line. We address common issues ranging from compound mechanism to experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting mTOR in my cell line?
This is a common point of confusion stemming from the inhibitor's name. The most likely reason is a misunderstanding of the compound's mechanism of action. This compound is likely a DEPTOR inhibitor , which means it is an mTOR activator .
-
Primary Explanation: Misinterpreted Mechanism of Action
-
DEPTOR is an endogenous mTOR inhibitor. The protein DEPTOR (DEP domain-containing mTOR-interacting protein) is a natural brake on the mTOR pathway. It is a component of both the mTORC1 and mTORC2 complexes and directly binds to mTOR to inhibit its kinase activity.[1][2] Loss of DEPTOR has been shown to activate downstream mTOR targets like S6K1 and Akt.[3]
-
This compound likely inhibits the inhibitor. A compound named "this compound" is designed to inhibit DEPTOR. By inhibiting DEPTOR, the compound removes the natural brake on mTOR, leading to the activation of mTORC1 and mTORC2.[4] Therefore, you should be observing an increase in the phosphorylation of mTOR targets, not a decrease.
-
-
Alternative Possibilities: If you are certain this compound is intended to be a direct mTOR inhibitor, other factors could be at play:
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Incorrect Concentration: The effective concentration may be highly cell-line dependent. A full dose-response curve is necessary.
-
Compound Instability: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions.
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Cell Line-Specific Resistance: Your cell line may have mutations that lead to constitutively high mTOR activity, overwhelming the inhibitor.
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Flawed Experimental Readout: Your method for assessing mTOR inhibition may not be optimal. (See Q3).
-
Q2: How does the DEPTOR-mTOR signaling axis work?
DEPTOR is a key physiological regulator of the mTOR pathway. Understanding its role is crucial for interpreting your results.
Under basal conditions, DEPTOR binds to the FAT domain of mTOR within both mTORC1 and mTORC2 complexes, suppressing their kinase activity.[3][5] When upstream signaling (e.g., from growth factors via PI3K/Akt) is strong, mTOR can phosphorylate DEPTOR, leading to its degradation.[6][7] This removes the inhibition and allows for full mTOR pathway activation.
A DEPTOR inhibitor, like this compound, is presumed to disrupt the DEPTOR-mTOR interaction. This mimics the natural process of DEPTOR removal and thus activates mTOR signaling.
Caption: The Role of DEPTOR in mTOR Signaling.
Q3: How can I reliably confirm mTOR activity status in my cells?
The most robust method is to perform a Western blot and analyze the phosphorylation status of key downstream substrates of mTORC1 and mTORC2. Measuring only total or phosphorylated mTOR can be misleading.
| Target Protein | Complex | Role / Readout | Expected Change with mTOR Activation | Expected Change with mTOR Inhibition |
| p-p70S6K (Thr389) | mTORC1 | Gold-standard readout for mTORC1 activity.[8] A direct substrate. | Increase | Decrease |
| p-4E-BP1 (Thr37/46) | mTORC1 | Key substrate controlling cap-dependent translation.[8] | Increase | Decrease |
| p-Akt (Ser473) | mTORC2 | Gold-standard readout for mTORC2 activity.[9] mTORC2 phosphorylates Akt at this site. | Increase | Decrease |
| p-mTOR (Ser2448) | Upstream | Often reflects upstream PI3K/Akt activity rather than mTOR's own kinase activity.[8] | Increase | Variable |
| Total Proteins | N/A | Serve as loading controls to ensure observed changes are not due to protein levels. | No change | No change |
Q4: What is a systematic workflow to troubleshoot this issue?
Follow these experimental steps to definitively determine the effect of this compound in your system. This workflow is designed to test the primary hypothesis (this compound is a DEPTOR inhibitor) while controlling for other possibilities.
Caption: Systematic Workflow for Troubleshooting this compound Activity.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol is optimized for detecting key phosphorylated proteins in the mTOR signaling pathway.
1. Cell Lysis a. Culture and treat your cells as determined in your experimental plan (e.g., dose-response, time-course). b. Aspirate media and wash cells once with ice-cold 1X Phosphate Buffered Saline (PBS). c. Add ice-cold lysis buffer directly to the plate. A recommended buffer is RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
- Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA.
- Immediately before use, add: 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (e.g., PhosSTOP). d. Scrape cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification a. Determine the protein concentration of each sample using a detergent-compatible assay, such as the BCA assay. b. Calculate the volume of lysate needed to load 20-40 µg of total protein per well.
3. Sample Preparation & SDS-PAGE a. Mix the calculated volume of lysate with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). b. Denature samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an 8-12% SDS-PAGE gel. Use a lower percentage gel (e.g., 6-8%) if you are primarily interested in detecting the large mTOR protein itself. d. Run the gel until the dye front reaches the bottom.
4. Protein Transfer a. Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for large proteins in the mTOR pathway. b. Transfer conditions (example): 100V for 90-120 minutes in a cold room or on ice.
5. Immunoblotting a. Block the membrane for 1 hour at room temperature in a blocking buffer.
- For phospho-antibodies: Use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[11]
- For total protein antibodies: 5% w/v non-fat dry milk in TBST is often sufficient. b. Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation.
- Recommended primary antibodies: p-p70S6K (Thr389), p-Akt (Ser473), total p70S6K, total Akt, and a loading control (β-Actin or GAPDH). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBST.
6. Detection a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Image the resulting chemiluminescent signal using a digital imager or X-ray film. d. Quantify band intensity using appropriate software (e.g., ImageJ). Normalize phosphoprotein signals to their corresponding total protein levels.
References
- 1. DEPTOR at the Nexus of Cancer, Metabolism, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deptor: not only a mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYTOTOXIC PROPERTIES OF A DEPTOR-mTOR INHIBITOR IN MULTIPLE MYELOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEPTOR - Wikipedia [en.wikipedia.org]
- 7. Function of Deptor and its roles in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. protocols.io [protocols.io]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: DEPTOR Engagement by Deptor-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the engagement of DEPTOR by the inhibitor Deptor-IN-1 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: How can I primarily determine if this compound is engaging DEPTOR in my cell line?
A direct and common method is to assess the disruption of the DEPTOR-mTOR interaction. This is typically achieved through co-immunoprecipitation (Co-IP) of mTOR followed by Western blotting for DEPTOR. A successful engagement of DEPTOR by this compound should lead to a reduced amount of DEPTOR co-immunoprecipitated with mTOR.[1]
Q2: I am not seeing a change in the DEPTOR-mTOR interaction. What could be the issue?
Several factors could contribute to this:
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Insufficient Compound Concentration or Treatment Time: Ensure you are using an effective concentration of this compound and an appropriate treatment duration. A dose-response and time-course experiment is recommended.
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Cell Line Specificity: The expression levels of DEPTOR and mTOR complex components can vary between cell lines, potentially affecting the inhibitor's efficacy.
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Antibody Quality: The antibodies used for immunoprecipitation and Western blotting must be specific and of high quality.
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Lysis Buffer Composition: The stringency of the lysis buffer can affect the stability of the DEPTOR-mTOR interaction. Optimization may be required.
Q3: Are there alternative methods to confirm direct target engagement in cells?
Yes, the Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[2][3][4] This method relies on the principle that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[2][3][4] An increase in the amount of soluble DEPTOR at elevated temperatures in the presence of this compound would confirm target engagement.
Q4: How can I assess the functional consequences of DEPTOR engagement by this compound?
Since DEPTOR is an inhibitor of mTORC1 and mTORC2, its inhibition by this compound is expected to activate mTOR signaling.[5][6] You can monitor the phosphorylation status of downstream mTORC1 substrates, such as S6 kinase (S6K1) at Threonine 389 and 4E-BP1 at Threonine 37/46. An increase in the phosphorylation of these substrates would indicate functional engagement of DEPTOR.
Q5: I observe increased mTORC1 signaling, but what about the PI3K/Akt pathway?
The interplay is complex. By inhibiting DEPTOR, mTORC1 activity increases, which can lead to a negative feedback loop that inhibits the PI3K-Akt pathway.[6][7] This can be observed by a decrease in AKT phosphorylation at Threonine 308.[1] Therefore, assessing both mTORC1 activation and potential alterations in Akt signaling provides a more comprehensive picture of this compound's functional effects.
Q6: Does this compound affect the stability of the DEPTOR protein?
Some inhibitors that bind to DEPTOR have been shown to induce its proteasomal degradation.[1][6] To investigate this, you can perform a time-course experiment with this compound treatment and measure total DEPTOR protein levels by Western blot. A decrease in DEPTOR levels would suggest that the inhibitor promotes its degradation. The use of a proteasome inhibitor, such as MG132, can be included to confirm if the degradation is proteasome-dependent.[7]
Experimental Protocols
Co-Immunoprecipitation of mTOR to Detect DEPTOR-mTOR Interaction
Objective: To determine if this compound disrupts the interaction between DEPTOR and mTOR.
Methodology:
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Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Immunoprecipitation:
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Pre-clear the cell lysates by incubating with protein A/G agarose beads.
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Incubate the pre-cleared lysates with an anti-mTOR antibody or a control IgG overnight at 4°C.
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Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-DEPTOR and anti-mTOR antibodies.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to DEPTOR in intact cells.[2][3]
Methodology:
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Cell Treatment: Treat intact cells with this compound or vehicle control.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
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Western Blotting: Analyze the supernatant for the amount of soluble DEPTOR at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the this compound treated samples indicates stabilization and therefore, target engagement.
Quantitative Data Summary
| Parameter | Assay | Typical Values | Reference |
| This compound Concentration | Co-IP | 0.5 - 10 µM | [1] |
| Treatment Time | Co-IP / Downstream Signaling | 4 - 24 hours | [1][7] |
| CETSA Temperature Range | CETSA | 40 - 70 °C | [2][3] |
| IC50 for DEPTOR-mTOR binding | Pull-down Assay | ~1 µM (for a similar compound) | [1] |
Visualizations
Caption: DEPTOR signaling and the effect of this compound.
Caption: Experimental workflow to confirm DEPTOR engagement.
References
- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deptor-IN-1 In Vivo Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deptor-IN-1 in in vivo studies. The information is tailored for scientists and professionals in drug development who may encounter challenges with the solubility and delivery of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting formulation for this compound for in vivo experiments?
A common formulation for this compound involves a co-solvent approach to dissolve the compound for administration in animal models. A widely cited vehicle consists of:
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10% Dimethyl sulfoxide (DMSO)
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90% Corn oil
This mixture has been shown to achieve a solubility of at least 0.4 mg/mL.
Q2: I am observing precipitation of this compound in my formulation. What can I do?
Precipitation can occur due to low solubility or improper preparation methods. Consider the following troubleshooting steps:
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Ensure Complete Dissolution in DMSO First: Before adding the corn oil, ensure that this compound is fully dissolved in DMSO. Gentle heating or sonication can aid in this process.
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Slow Addition of Corn Oil: Add the corn oil to the DMSO-drug solution gradually while mixing to maintain a homogenous solution.
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Evaluate Compound Purity: Impurities in the this compound sample can sometimes affect solubility.
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Consider Alternative Solvents: If precipitation persists, exploring alternative solvent systems may be necessary.
Q3: Are there alternative solvents or formulation strategies I can use for this compound?
Yes, several alternative strategies are employed for poorly water-soluble drugs and can be adapted for this compound. These approaches aim to enhance solubility and bioavailability. The choice of an alternative will depend on the experimental requirements, including the route of administration and the desired pharmacokinetic profile.
Troubleshooting Guide: Alternative Formulation Strategies
For researchers facing challenges with the standard DMSO/corn oil formulation or those seeking to optimize delivery, the following table summarizes alternative approaches for hydrophobic compounds.
| Formulation Strategy | Description | Key Components/Excipients | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a primary solvent (in which the drug is highly soluble) and a miscible co-solvent to increase the overall solubility. | DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene Glycol | Simple to prepare, can achieve high drug concentrations. | Potential for in vivo toxicity depending on the co-solvent and concentration. Risk of precipitation upon dilution in aqueous physiological fluids. |
| Surfactant-based Formulations (Micellar Solutions) | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media. | Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15 | Can significantly enhance aqueous solubility. | Potential for toxicity associated with some surfactants. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be emulsified to form small droplets for administration. | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | Good for oral delivery, can enhance lymphatic absorption. | Can be complex to formulate and may have stability issues. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Oils (e.g., Labrafac), Surfactants (e.g., Cremophor), Co-solvents (e.g., Transcutol) | Enhances solubility and bioavailability. Protects the drug from degradation. | Requires careful selection of excipients to ensure stability and avoid toxicity. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their solubility. | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutylether-β-cyclodextrin (SBEβCD) | Significant increase in aqueous solubility. Generally well-tolerated. | Can be expensive. The drug must fit within the cyclodextrin cavity. |
| Nanosuspensions | The drug is milled into nanoparticles, which increases the surface area for dissolution. | Stabilizing surfactants or polymers | Applicable to a wide range of poorly soluble drugs. | Requires specialized equipment for particle size reduction. |
Experimental Protocols
Preparation of a 1 mg/mL this compound Formulation using 10% DMSO and 90% Corn Oil
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Weigh the required amount of this compound powder.
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Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL.
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Vortex and gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved.
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In a separate tube, measure out the required volume of corn oil (9 times the volume of the DMSO solution).
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Slowly add the this compound/DMSO solution to the corn oil while continuously vortexing to ensure a homogenous mixture. The final concentration of this compound will be 1 mg/mL.
Visualizations
Signaling Pathway of Deptor
Validation & Comparative
Validating Deptor-IN-1: A Comparative Guide to Confirming DEPTOR Inhibition
For researchers, scientists, and drug development professionals, rigorously validating the inhibitory effect of a novel compound is a critical step. This guide provides a comparative framework for validating the efficacy of Deptor-IN-1, a putative DEPTOR inhibitor, with a focus on experimental data and detailed protocols.
DEPTOR (DEP domain containing mTOR-interacting protein) is an endogenous inhibitor of the mTORC1 and mTORC2 signaling pathways, making it a compelling target in various diseases, including multiple myeloma. This compound has been identified as a novel putative DEPTOR inhibitor with a reported Kd value of 9.3 μM. This guide outlines the essential experiments to confirm its inhibitory action on DEPTOR and compares its potential performance with other known inhibitors.
Comparative Inhibitory Activity
To objectively assess the performance of this compound, its inhibitory activity should be compared against a known DEPTOR inhibitor, such as NSC126405, and a parent compound if applicable (e.g., Icaritin). The following table summarizes key performance indicators from published studies.
| Compound | Target Binding (Kd) | Cell Viability (IC50) | Notes |
| This compound (C3) | 9.3 μM | 1.09 μM (RPMI 8226 cells) | A novel putative DEPTOR inhibitor derived from Icaritin.[1] |
| NSC126405 | Not Reported | ~1.2 μM (8226 cells) | Binds to DEPTOR and prevents its interaction with mTOR.[2] |
| Icaritin | Not Reported | >10 μM (RPMI 8226 cells) | Parent compound for the development of this compound. |
Experimental Validation Protocols
The following are detailed methodologies for key experiments to validate the inhibitory effect of this compound on DEPTOR.
Direct Binding Assay: Microscale Thermophoresis (MST)
This assay confirms the direct interaction between this compound and the DEPTOR protein.
Protocol:
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Protein Labeling: Label purified recombinant DEPTOR protein with a fluorescent dye (e.g., NHS-red fluorescent dye) according to the manufacturer's instructions.
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Sample Preparation: Prepare a series of dilutions of this compound in MST buffer.
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Incubation: Mix the labeled DEPTOR protein with each dilution of this compound and incubate to allow binding to reach equilibrium.
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MST Analysis: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
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Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Cellular Target Engagement: Co-Immunoprecipitation (Co-IP)
This experiment verifies that this compound disrupts the interaction between DEPTOR and mTOR in a cellular context.
Protocol:
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Cell Treatment: Treat multiple myeloma cells (e.g., RPMI 8226) with this compound at various concentrations for a specified time.
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Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an antibody against mTOR overnight at 4°C. Add protein A/G agarose beads to pull down the mTOR protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against DEPTOR and mTOR. A decrease in the amount of co-precipitated DEPTOR in the presence of this compound indicates inhibition of the interaction.
Downstream Pathway Analysis: Western Blotting
This assay assesses the functional consequence of DEPTOR inhibition on the mTOR signaling pathway. Inhibition of DEPTOR is expected to increase mTORC1 and mTORC2 activity.
Protocol:
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Cell Culture and Treatment: Plate cells (e.g., RPMI 8226) and treat with varying concentrations of this compound for a designated time.
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against key mTOR pathway proteins, including phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-Akt (Ser473), and total Akt. Use a loading control like GAPDH or β-actin.
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Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) kit. An increase in the phosphorylation of p70S6K, 4E-BP1, and Akt indicates activation of mTOR signaling due to DEPTOR inhibition.
Cellular Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
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Cell Seeding: Seed multiple myeloma cells (e.g., RPMI 8226) in a 96-well plate.
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Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
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MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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IC50 Calculation: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: DEPTOR negatively regulates mTORC1 and mTORC2. This compound inhibits DEPTOR.
Caption: Workflow for validating the inhibitory effect of this compound.
References
A Comparative Guide to DEPTOR Inhibitors: Deptor-IN-1 and NSC126405
This guide provides a detailed comparison between two notable DEPTOR inhibitors, NSC126405 and a more recent, potent derivative, Deptor-IN-1 (also referred to in literature as compound 3g). DEPTOR (DEP domain-containing mTOR-interacting protein) is an endogenous inhibitor of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth, proliferation, and survival. By binding to mTOR within both mTORC1 and mTORC2 complexes, DEPTOR suppresses their kinase activity. Its overexpression in certain cancers, such as multiple myeloma, makes it a compelling therapeutic target.
Mechanism of Action: Differentiated Approaches to DEPTOR Inhibition
Both NSC126405 and this compound function by disrupting the interaction between DEPTOR and mTOR. They achieve this by binding to the PDZ domain of DEPTOR, which is crucial for its association with mTOR. The disruption of this binding alleviates the inhibition of mTOR, leading to the activation of mTORC1 and mTORC2 signaling pathways and subsequently inducing apoptosis in cancer cells that are dependent on high DEPTOR levels.
A key distinction in their mechanism lies in their effect on DEPTOR protein levels. While NSC126405 primarily acts by preventing the DEPTOR-mTOR interaction, this compound, an N-aryl derivative of NSC126405, possesses the additional and significant capability of inducing the rapid proteasomal degradation of the DEPTOR protein. This dual action of inhibiting binding and promoting degradation makes this compound a more effective agent in eliminating DEPTOR's function.
Performance Comparison: In Vitro Efficacy
Experimental data from studies on multiple myeloma (MM) cell lines, where DEPTOR is frequently overexpressed, demonstrate the superior performance of this compound over NSC126405.
Cytotoxicity in Multiple Myeloma Cell Lines
The half-maximal inhibitory concentration (IC50) values from MTT assays, which measure cell viability, indicate that this compound is significantly more cytotoxic to MM cells than NSC126405.
| Cell Line | This compound (drug 3g) IC50 (µM) | NSC126405 IC50 (µM) |
| 8226 | ~0.12 - 0.17 | ~1.2 - 1.3 |
| OPM-2 | Lower than NSC126405 | >1.0 |
| H929 | Lower than NSC126405 | >1.0 |
| Data sourced from references. |
Inhibition of DEPTOR-mTOR Interaction
This compound is also more effective at disrupting the physical binding between DEPTOR and mTOR within cells and in pull-down assays with recombinant proteins.
| Assay Type | This compound (drug 3g) | NSC126405 |
| Co-Immunoprecipitation (8226 cells) | Effective at 0.5 µM | Ineffective at 0.5 µM, Effective at 1.0 µM |
| Recombinant Protein Pull-Down (IC50) | 1 µM | 10.5 µM |
| Data sourced from reference. |
The DEPTOR-mTOR Signaling Pathway
DEPTOR is an integral component of both mTORC1 and mTORC2, acting as a direct inhibitor. The mTOR pathway integrates signals from growth factors and nutrients to regulate cellular processes. When DEPTOR is inhibited or degraded, its repressive effect on mTOR is lifted, leading to downstream signaling that can paradoxically induce apoptosis in DEPTOR-addicted cancer cells.
Experimental Protocols
The following are summaries of key experimental methodologies used to generate the comparative data.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
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Principle: Live cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
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Cell Plating: Multiple myeloma cells are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
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Compound Treatment: Cells are treated with serial dilutions of this compound or NSC126405 for a specified period (e.g., 48 or 72 hours).
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MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours at 37°C, allowing for formazan crystal formation in viable cells.
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Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
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Absorbance Reading: The absorbance of the solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
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Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from the dose-response curves.
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Co-Immunoprecipitation (Co-IP) for DEPTOR-mTOR Interaction
Co-IP is a technique used to enrich and analyze protein-protein interactions from cell lysates.
-
Principle: An antibody specific to a "bait" protein (e.g., mTOR) is used to pull down the protein from a cell lysate. If another protein (the "prey," e.g., DEPTOR) is bound to the bait, it will be pulled down as well, as part of an intact complex.
-
Methodology:
-
Cell Lysis: Cells treated with or without the inhibitors are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The lysate is incubated with an antibody specific to mTOR (or DEPTOR). Protein A/G beads are then added to bind the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both mTOR and DEPTOR to confirm their co-precipitation.
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Methodology:
-
Protein Extraction: Total protein is extracted from cells using a lysis buffer.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel and separated by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., DEPTOR, phospho-p70S6K).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the light signal produced is captured on X-ray film or with a digital imager.
-
Conclusion
This compound (compound 3g) represents a significant advancement over its parent compound, NSC126405, as a DEPTOR inhibitor. Its dual mechanism of not only disrupting the DEPTOR-mTOR interaction but also inducing DEPTOR's proteasomal degradation translates to substantially greater cytotoxicity against DEPTOR-dependent multiple myeloma cells in vitro. The presented data underscores the therapeutic potential of targeting DEPTOR and highlights this compound as a more potent candidate for further drug development. Researchers investigating the mTOR pathway or developing novel cancer therapeutics will find this comparative data valuable for selecting appropriate chemical probes and designing future studies.
A Comparative Guide: Deptor-IN-1 versus Direct mTOR Inhibitors like Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two distinct classes of mTOR modulators: inhibitors of the DEPTOR-mTOR interaction (referred to herein as "Deptor-IN," as a class of agents) and direct allosteric mTOR inhibitors, exemplified by rapamycin. This document outlines their contrasting mechanisms of action, presents supporting experimental data, and provides detailed experimental protocols for key assays.
Introduction: Two Opposing Mechanisms Targeting the mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime therapeutic target.
This guide focuses on a comparative analysis of two fundamentally different approaches to modulate mTOR signaling:
-
Deptor-IN: This class of molecules represents a novel, indirect mechanism of mTOR activation. These compounds act by inhibiting the interaction between mTOR and its endogenous inhibitor, DEPTOR (DEP domain-containing mTOR-interacting protein). By preventing this inhibitory binding, Deptor-IN compounds lead to the activation of both mTORC1 and mTORC2. Examples of such compounds include NSC126405 and its more potent analog, compound 3g.[1][2]
-
Rapamycin: A well-established, direct allosteric inhibitor of mTOR. Rapamycin forms a complex with the intracellular receptor FKBP12, and this complex then binds to the FRB domain of mTOR within mTORC1, leading to its inhibition.[3][4] While primarily targeting mTORC1, prolonged treatment with rapamycin can also disrupt the assembly and signaling of mTORC2.[5]
Mechanism of Action: A Tale of Two Opposites
The fundamental difference between Deptor-IN and rapamycin lies in their opposing effects on mTOR activity.
Deptor-IN activates mTOR signaling. DEPTOR is a natural inhibitor of both mTORC1 and mTORC2.[6] Small molecules like NSC126405 and compound 3g bind to DEPTOR, preventing its association with mTOR. This releases the brakes on mTOR, leading to the activation of both mTORC1 and mTORC2 and the subsequent phosphorylation of their downstream targets.[1] Paradoxically, in certain cancer cell lines like multiple myeloma where DEPTOR is overexpressed and crucial for survival, these mTOR-activating compounds induce cytotoxicity.[1][7]
Rapamycin inhibits mTORC1 signaling. As an allosteric inhibitor, rapamycin doesn't directly block the catalytic site of mTOR. Instead, the rapamycin-FKBP12 complex binds to mTORC1 and interferes with its ability to phosphorylate downstream substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[8][9]
Signaling Pathway Diagram
Caption: mTOR signaling pathway showing points of intervention for Rapamycin and Deptor-IN.
Quantitative Performance Comparison
Direct comparative studies providing IC50 values for mTOR activation by Deptor-IN compounds are limited. However, available data on their cytotoxic effects and the well-established inhibitory concentrations of rapamycin allow for an indirect comparison of their potency in a cellular context.
| Compound/Class | Target | Mechanism of Action | IC50 / Effective Concentration | Cell Line | Reference |
| Rapamycin | mTORC1 | Allosteric Inhibition | ~0.1 nM (mTOR inhibition) | HEK293 | [3][10] |
| Cell Proliferation | Inhibition | 2 nM - 1 µM (varies by cell line) | T98G, U87-MG | [3] | |
| Deptor-IN | |||||
| NSC126405 | DEPTOR-mTOR Interaction | Inhibition (leads to mTOR activation) | ~1.3 µM (Cytotoxicity) | RPMI-8226 | [11][12] |
| Compound 3g | DEPTOR-mTOR Interaction | Inhibition (leads to mTOR activation) | ~0.12 µM (Cytotoxicity) | RPMI-8226 | [7] |
| mTORC1 Activation | Activation | Effective at 0.25 µM | MM cells | [1] |
Note: The IC50 values for Deptor-IN compounds reflect cytotoxicity in a multiple myeloma cell line where DEPTOR is overexpressed and mTOR activation is paradoxically cytotoxic. The effective concentration for mTORC1 activation by compound 3g is provided as a measure of its direct biochemical effect.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1 by assessing the phosphorylation of a known substrate, such as 4E-BP1.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibodies for immunoprecipitation (e.g., anti-Raptor or anti-mTOR)
-
Protein A/G magnetic beads
-
Kinase assay buffer
-
Recombinant, purified substrate (e.g., GST-4E-BP1)
-
ATP
-
Phospho-specific antibodies for detection (e.g., anti-phospho-4E-BP1)
Procedure:
-
Cell Lysis: Culture and treat cells as required. Lyse cells in a CHAPS-containing buffer to maintain the integrity of the mTORC1 complex.
-
Immunoprecipitation: Incubate cell lysates with an antibody against a core component of mTORC1 (e.g., Raptor) to specifically pull down the complex.
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing the recombinant substrate (e.g., GST-4E-BP1) and ATP. Incubate at 30°C for 30 minutes.
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Experimental Workflow Diagram
Caption: Workflow for an in vitro mTORC1 kinase assay.
Western Blot Analysis of mTOR Signaling
This method is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTOR signaling proteins.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels of the target proteins.
Summary and Conclusion
Deptor-IN and rapamycin represent two diametrically opposed strategies for modulating the mTOR pathway.
-
Deptor-IN compounds are mTOR activators. By disrupting the inhibitory DEPTOR-mTOR interaction, they activate both mTORC1 and mTORC2. Their utility may lie in specific contexts, such as certain cancers where this paradoxical activation leads to cell death. Further research is needed to fully elucidate their therapeutic potential.
-
Rapamycin is a direct mTORC1 inhibitor. Its mechanism and effects are well-characterized, leading to its use as an immunosuppressant and in certain cancer therapies. Its primary limitation is the incomplete inhibition of all mTORC1 functions and the potential for feedback activation of other signaling pathways.
The choice between these two classes of compounds depends entirely on the desired therapeutic outcome: activation versus inhibition of the mTOR pathway. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the efficacy and cellular effects of these and other novel mTOR modulators.
References
- 1. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin causes poorly reversible inhibition of mTOR and induces p53-independent apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Evolving Role for DEPTOR in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Specificity analysis of Deptor-IN-1 against other PDZ domain-containing proteins
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the specificity of the DEPTOR inhibitor, Deptor-IN-1, against other PDZ domain-containing proteins. This document summarizes available quantitative data, outlines experimental protocols for specificity analysis, and visualizes key concepts through diagrams.
DEPTOR (DEP domain-containing mTOR-interacting protein) is an endogenous inhibitor of the mTORC1 and mTORC2 signaling pathways, making it a compelling target in various diseases, including cancer.[1][2] The interaction between DEPTOR and mTOR is mediated by the PDZ domain of DEPTOR.[3][4][5] Small molecule inhibitors, such as this compound, have been developed to disrupt this interaction. A critical aspect of developing such inhibitors is ensuring their specificity to minimize off-target effects. This guide focuses on the specificity analysis of this compound and its comparison with other molecules targeting the DEPTOR-mTOR interaction.
Quantitative Specificity Data
A key metric for assessing the specificity of an inhibitor is its binding affinity or inhibitory concentration against its intended target versus a panel of related proteins. While comprehensive specificity data for this compound against a wide range of PDZ domains is not yet publicly available, this section presents the known affinity for its primary target and comparative data for a similar, well-studied compound, NSC126405.
| Compound | Target | Assay Type | Affinity/Potency | Reference |
| This compound | DEPTOR | Not Specified | Kd = 9.3 μM | [6] |
| NSC126405 | DEPTOR | Surface Plasmon Resonance (SPR) | Binds to DEPTOR, not mTOR | [7] |
| NSC126405 | MM1S Myeloma Cells | MTT Assay (Cytotoxicity) | IC50 ≈ 1.2 μM | [3] |
Note: The Kd (dissociation constant) for this compound indicates its binding affinity to DEPTOR, with a lower value representing a stronger interaction. The IC50 for NSC126405 reflects the concentration required to inhibit the growth of a cancer cell line by 50% and serves as a measure of its cellular potency.
Signaling Pathway and Inhibition
The following diagram illustrates the canonical mTOR signaling pathway and the mechanism of action for a DEPTOR inhibitor.
References
- 1. DEPTOR is an mTOR Inhibitor Whose Frequent Overexpression in Multiple Myeloma Cells Promotes their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deptor: not only a mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Turnover of the mTOR inhibitor, DEPTOR, and downstream AKT phosphorylation in multiple myeloma cells, is dependent on ERK1-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of a DEPTOR-Targeted Inhibitor
Introduction: The DEP domain-containing mTOR-interacting protein (DEPTOR) is a crucial endogenous inhibitor of the mammalian target of rapamycin (mTOR), a master regulator of cell growth and metabolism.[1][2] DEPTOR directly binds to and inhibits both mTOR complex 1 (mTORC1) and mTORC2, making it a key node in cellular signaling.[1][3] Dysregulation of DEPTOR is implicated in various diseases, including certain cancers like multiple myeloma, where its overexpression can paradoxically promote cell survival.[1] This has spurred the development of small molecule inhibitors aimed at modulating the mTOR pathway.
This guide provides a comparative analysis of the cross-reactivity profile of a representative DEPTOR-pathway inhibitor, herein referred to as Deptor-IN-1. As specific data for a compound named "this compound" is not publicly available, this guide utilizes the well-characterized, potent, and selective ATP-competitive mTOR inhibitor, Torin1 , as a surrogate to illustrate the principles and data involved in assessing kinase selectivity. The data presented is essential for researchers, scientists, and drug development professionals to understand the inhibitor's specificity and potential off-target effects.
Kinase Selectivity and Cross-Reactivity Profile
The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. A highly selective inhibitor minimizes off-target effects, leading to more precise biological outcomes and a better safety profile. The following table summarizes the inhibitory activity of Torin1 (representing this compound) against its primary target, mTOR, and other related kinases, particularly within the PI3K-like kinase (PIKK) family.[4]
Data Presentation: Inhibitor Activity Against a Panel of Kinases
| Kinase Target | Family | IC50 (nM) | Selectivity vs. mTOR | Reference |
| mTOR | PIKK | 3 | - | [3] |
| ATM | PIKK | 600 | 200-fold | [3] |
| DNA-PK | PIKK | 1,000 | 333-fold | [3] |
| PI3K-α | PI3K | 1,800 | 600-fold | [3] |
| hVps34 | PI3K | 3,000 | 1000-fold | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 indicates higher potency. Data is derived from in vitro biochemical assays.[3]
Analysis: The data clearly demonstrates that the representative inhibitor is a highly potent inhibitor of mTOR kinase activity.[3] While it shows some activity against other members of the PIKK family, such as ATM and DNA-PK, it does so at concentrations that are several hundred-fold higher than that required to inhibit mTOR.[3] This indicates a strong selectivity profile for mTOR over other closely related kinases. Furthermore, it exhibits over 100-fold binding selectivity when tested against a broader panel of 450 protein kinases.[3]
Signaling Pathway Context
This compound, as an mTOR pathway inhibitor, functions within a complex signaling network. The diagram below illustrates the central role of mTORC1 and mTORC2 in integrating signals from growth factors and nutrients to control cell growth, proliferation, and survival. DEPTOR naturally restrains the activity of both complexes. An inhibitor like this compound further suppresses this pathway, mimicking or enhancing the natural inhibitory effect of DEPTOR at the kinase level.
Caption: The mTOR signaling pathway with inhibitory inputs from DEPTOR and this compound.
Experimental Protocols
The determination of IC50 values and kinase selectivity is performed using robust biochemical assays. Below is a detailed methodology for a representative luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay
1. Objective: To determine the concentration-dependent inhibition of a panel of kinases by this compound and calculate the IC50 value for each interaction.
2. Materials & Reagents:
-
Kinases: Purified, recombinant human kinases (e.g., mTOR, ATM, DNA-PK, PI3Kα).
-
Substrates: Kinase-specific substrates (e.g., purified protein or synthetic peptide).
-
Inhibitor: this compound (e.g., Torin1) serially diluted in 100% DMSO.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP: Adenosine 5'-triphosphate solution at a concentration near the Km for each specific kinase.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Plates: White, opaque, 384-well assay plates.
-
Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader.
3. Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in a DMSO plate. Typically, starting from 100 µM.
-
Reaction Setup:
-
Add 2.5 µL of assay buffer to each well of a 384-well plate.
-
Add 25 nL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 2.5 µL of the enzyme/substrate mixture (containing the specific kinase and its substrate in assay buffer) to all wells except the "no-enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to all wells to start the reaction.
-
Incubate the plate for the optimized reaction time (e.g., 60-120 minutes) at room temperature on a plate shaker.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no-enzyme" (100% inhibition) and "DMSO-only" (0% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
References
Independent Verification of Deptor-IN-1's Binding Constant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Deptor-IN-1 with alternative compounds targeting the DEPTOR-mTOR signaling axis. The information presented herein is supported by experimental data from publicly available sources and is intended to assist researchers in the independent verification and contextualization of this compound's binding characteristics.
Comparative Analysis of Inhibitor Binding Constants
The binding affinity of an inhibitor to its target is a critical parameter in drug discovery and development. The following table summarizes the reported binding constants for this compound and a selection of alternative inhibitors that either directly target DEPTOR or modulate the downstream mTOR pathway.
| Compound | Target | Binding Constant | Method |
| This compound | DEPTOR | Kd: 9.3 μM[1] | Not Specified |
| NSC126405 | DEPTOR | Kd: 230 nM[2] | Surface Plasmon Resonance (SPR)[3] |
| Compound 3g | DEPTOR | Kd: 330 nM[2] | Not Specified |
| Rapamycin | mTORC1 (via FKBP12) | IC50: ~0.1 nM[4] | Cell-based assay (HEK293 cells) |
| Everolimus | mTOR (via FKBP12) | IC50: 1.6-2.4 nM[4] | Cell-free assay |
| Dactolisib (BEZ235) | PI3K/mTOR | IC50 (mTOR): 6 nM[4] | Cell-free assay |
| Torin 2 | mTOR | IC50: 0.25 nM[4] | Cell-based assay (p53-/- MEFs) |
Experimental Protocols for Binding Affinity Determination
The accurate determination of a binding constant is paramount for the validation of a small molecule inhibitor. Several biophysical techniques are commonly employed for this purpose.[5][6] Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[5] It measures changes in the refractive index at the surface of a sensor chip as a ligand (the inhibitor) flows over an immobilized protein (the target).
Experimental Protocol Outline:
-
Immobilization of Target Protein:
-
The target protein (e.g., recombinant DEPTOR) is covalently immobilized on a sensor chip surface. Common coupling chemistries include amine coupling.
-
The chip surface is activated, the protein is injected, and any remaining active sites are deactivated.
-
-
Binding Analysis:
-
A series of concentrations of the small molecule inhibitor (the analyte) are prepared in a suitable running buffer.
-
The analyte solutions are injected sequentially over the immobilized protein surface.
-
The association of the analyte to the protein is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte-protein complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
Experimental Protocol Outline:
-
Sample Preparation:
-
The target protein and the small molecule inhibitor are prepared in the same buffer to minimize heat of dilution effects.
-
The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small, precise injections of the inhibitor solution are made into the protein solution while the temperature is held constant.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), the binding entropy (ΔS), and the binding affinity (Ka, from which Kd can be calculated).
-
Fluorescence-Based Assays
Fluorescence spectroscopy techniques can be used to measure binding affinity by monitoring changes in the fluorescence properties of either the protein or the ligand upon complex formation.[7]
Experimental Protocol Outline:
-
Assay Setup:
-
This can be based on intrinsic protein fluorescence (e.g., tryptophan fluorescence) or the use of a fluorescently labeled ligand.
-
A fixed concentration of the fluorescent species is used.
-
-
Titration:
-
Increasing concentrations of the non-fluorescent binding partner are added to the solution containing the fluorescent species.
-
The fluorescence intensity, anisotropy, or emission maximum is measured after each addition.
-
-
Data Analysis:
-
The change in the fluorescence signal is plotted against the concentration of the titrant.
-
The data is then fitted to a binding equation to determine the dissociation constant (Kd).
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this compound's action and the general workflow for its characterization, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Therapeutic Induces DEPTOR Degradation in Multiple Myeloma Cells with Resulting Tumor Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. longdom.org [longdom.org]
- 6. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
